molecular formula C6H12O3 B2999832 3-Ethoxy-2-methylpropanoic acid CAS No. 19758-27-1

3-Ethoxy-2-methylpropanoic acid

Cat. No.: B2999832
CAS No.: 19758-27-1
M. Wt: 132.159
InChI Key: ZBIAIQCCZGYWSP-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methylpropanoic acid is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethoxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-9-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIAIQCCZGYWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19758-27-1
Record name 3-ethoxy-2-methylpropanoic acid
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Foundational & Exploratory

solubility of 3-Ethoxy-2-methylpropanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-Ethoxy-2-methylpropanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing solubility. It presents a detailed, field-proven experimental protocol for the accurate determination of solubility using the shake-flask method, coupled with robust analytical quantification techniques. While specific quantitative data for this compound is not widely published, this guide equips researchers with the necessary theoretical knowledge and practical methodologies to generate reliable solubility data in their own laboratories.

Introduction: Understanding this compound

This compound is a carboxylic acid with an ether linkage, a structure that imparts a unique combination of polarity and hydrogen bonding capabilities. Its molecular structure is presented below:

Molecular Formula: C₆H₁₂O₃ SMILES: CCOCC(C)C(=O)O Predicted XlogP: 0.5[1]

The presence of a terminal carboxylic acid group suggests that it will exhibit acidic properties and have the potential for strong hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (from the carbonyl and ether oxygens). The ethyl ether group and the methyl group introduce lipophilic character. This amphiphilic nature is central to its solubility profile across a range of organic solvents. Understanding this profile is critical for applications in chemical synthesis, formulation development, and as a potential building block in medicinal chemistry.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For this compound, the key interactions to consider are:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols like ethanol and methanol) are expected to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The carbonyl group (C=O) and the ether linkage (C-O-C) create significant dipole moments within the molecule. Polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate) can engage in these interactions, contributing to solubility.

  • Van der Waals Forces: The alkyl portions of the molecule (the ethyl and methyl groups) will interact via weaker van der Waals forces. These interactions are dominant in nonpolar solvents (e.g., hexane, toluene).

The interplay of these forces dictates the extent to which this compound will dissolve in a given organic solvent. A qualitative prediction of solubility based on these principles is presented in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents
Solvent ClassRepresentative SolventsDominant Intermolecular ForcesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding, Dipole-DipoleHighThe solvent can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid group.
Polar Aprotic Acetone, Acetonitrile, DMSO, Ethyl AcetateDipole-DipoleModerate to HighThese solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the solute.
Nonpolar Hexane, Toluene, Diethyl EtherVan der Waals ForcesLow to ModerateThe nonpolar nature of these solvents does not favorably interact with the polar carboxylic acid group. Some solubility may be observed due to the ether and alkyl components.

Experimental Determination of Equilibrium Solubility

To obtain quantitative solubility data, a robust and reproducible experimental method is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound and is recommended by the OECD.[2][3][4]

Rationale for the Shake-Flask Method

The core principle of this method is to create a saturated solution of the compound in the solvent of interest by allowing sufficient time for equilibrium to be reached between the dissolved and undissolved solute.[3] This method is favored for its simplicity and accuracy when performed correctly. The extended equilibration time (typically 24-72 hours) ensures that the measured concentration represents the true thermodynamic solubility at the specified temperature.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Sealed glass vials with PTFE-lined caps

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Step-by-Step Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed. A general guideline is to add at least twice the expected amount needed for saturation.

    • Record the exact mass of the compound added.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker, set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (a minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium).

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow larger particles to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at a moderate speed.[3][4]

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered saturated solution with the mobile phase to be used for HPLC analysis. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.

Diagram of the Experimental Workflow

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess 3-ethoxy-2- methylpropanoic acid to vial B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-72 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant with 0.22 µm PTFE filter D->E F Dilute filtrate for analysis E->F G Analyze by HPLC F->G

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Analytical Quantification

Accurate quantification of the dissolved this compound is paramount. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose.[3][5]

HPLC Method Development (A Starting Point)
  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The low pH of the mobile phase is important to keep the carboxylic acid in its protonated, less polar form, leading to better peak shape and retention.

  • Detection: Since the molecule lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) may be feasible. However, for higher sensitivity and selectivity, Mass Spectrometry (MS) detection is recommended.[5][6]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 5-10 µL.

Preparation of Calibration Standards
  • Prepare a stock solution of this compound of a known concentration in the mobile phase.

  • Perform a series of serial dilutions to create at least five calibration standards that bracket the expected concentration of the diluted samples.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot the peak area versus the concentration to generate a calibration curve. A linear regression with an R² value > 0.99 is desirable.

Calculation of Solubility
  • Inject the diluted sample from the solubility experiment into the HPLC system and determine its peak area.

  • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

  • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution.

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

Conclusion

This guide has outlined the theoretical and practical considerations for determining the solubility of this compound in organic solvents. By understanding the interplay of intermolecular forces, researchers can make informed predictions about its solubility behavior. The detailed shake-flask protocol and HPLC quantification method provided here offer a robust framework for generating high-quality, reproducible solubility data. This information is invaluable for the effective use of this compound in research and development, particularly in the pharmaceutical and chemical industries.

References

  • Determining the water solubility of difficult-to-test substances A tutorial review.
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.
  • Experiment 2 # Solubility - Bellevue College.
  • Procedure for Determining Solubility of Organic Compounds - Scribd. Available at: [Link]

  • Method of quantification of carboxylic acids by mass spectrometry - Google Patents.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]

  • 3-ethoxy-2-fluoro-2-methyl-3-oxopropanoic acid - Chemical Synthesis Database. Available at: [Link]

  • Classification of organic compounds By solubility.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - MDPI. Available at: [Link]

  • Quantitative Analysis of Acids by Capillary Zone Low Molecular Weight Carboxylic Electrophoresis/Conductivity Detection - Stanford University. Available at: [Link]

  • Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj - MOST Wiedzy. Available at: [Link]

  • High-accuracy water solubility determination using logK - KREATiS. Available at: [Link]

  • Determination of the Partition Coefficient n-octanol/water - Biotecnologie BT. Available at: [Link]

  • This compound (C6H12O3) - PubChemLite. Available at: [Link]

Sources

Mechanistic & Synthetic Pathways of 3-Ethoxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the robust synthesis of 3-Ethoxy-2-methylpropanoic acid , a critical aliphatic building block used in the development of specific pharmaceutical intermediates and functionalized polymers. While conceptually simple, the formation of this molecule presents specific challenges regarding reversibility (retro-Michael reaction) and competitive polymerization of the starting material.

This document rejects standard "recipe-based" approaches in favor of a mechanistic deep dive. We focus on the Base-Catalyzed Oxa-Michael Addition followed by Saponification , a route chosen for its atom economy and scalability compared to haloform or organometallic pathways.

The Chemical Architecture

Target Molecule: this compound CAS Registry Number: 15261-26-4 (Generic reference for the acid) Molecular Formula:



The molecule features a propanoic acid backbone with two critical functionalities:[1]

  • C2-Methyl Group: Introduces steric hindrance, influencing the kinetics of nucleophilic attack during synthesis.

  • C3-Ethoxy Ether Linkage: Formed via conjugate addition.

Retrosynthetic Logic

The most reliable disconnection is at the C3-O bond via a Michael addition, utilizing the electron-deficient nature of methacrylate esters.



Reaction Mechanism: The Oxa-Michael Addition

The core of this synthesis is the thermodynamic control of the Michael addition. Unlike thiol-Michael additions which are rapid and "click-like," the addition of alcohols to methacrylates is reversible and slower due to the lower nucleophilicity of the alkoxide compared to thiolate.

The Catalytic Cycle

The reaction is propagated by the ethoxide anion (


). We utilize Sodium Ethoxide (NaOEt)  generated in situ or added as a solid to initiate the cycle.
  • Initiation: The base deprotonates ethanol to maintain a concentration of nucleophilic ethoxide.

  • Conjugate Addition (Rate Determining Step): The ethoxide attacks the

    
    -carbon of Ethyl Methacrylate. The presence of the 
    
    
    
    -methyl group on the methacrylate creates steric strain, making this step slower than in unsubstituted acrylates.
  • Enolate Formation: The attack results in a resonance-stabilized enolate intermediate.

  • Proton Transfer: The enolate abstracts a proton from the solvent (Ethanol), generating the product and regenerating the ethoxide catalyst.

Mechanistic Visualization (DOT)

MichaelAddition Ethanol Ethanol (Solvent) Ethoxide Ethoxide Anion (Nucleophile) Ethanol->Ethoxide Deprotonation Base Cat. NaOEt Base->Ethoxide TS Transition State (C-O Bond Formation) Ethoxide->TS + EMA EMA Ethyl Methacrylate (Acceptor) EMA->TS Enolate Enolate Intermediate TS->Enolate Nucleophilic Attack ProductEster Ethyl 3-ethoxy-2-methylpropanoate Enolate->ProductEster Protonation from EtOH ProductEster->Ethoxide Regeneration (Cycle)

Caption: Figure 1. The catalytic cycle of the base-mediated Oxa-Michael addition of ethanol to ethyl methacrylate.

Experimental Protocol (Self-Validating System)

This protocol is designed to minimize side reactions (polymerization) and maximize conversion via Le Chatelier's principle.

Phase 1: Synthesis of the Ester Intermediate

Reagents:

  • Ethyl Methacrylate (EMA): 1.0 equiv. (Stabilized with MEHQ)

  • Ethanol (Absolute): 5.0 - 10.0 equiv. (Solvent & Reactant)[2][3][4][5][6][7][8]

  • Sodium Ethoxide: 0.1 - 0.2 equiv. (Catalyst)[2][4][6][7][9]

Step-by-Step:

  • Catalyst Preparation: In a dry reactor under

    
     atmosphere, dissolve sodium metal (or add solid NaOEt) into absolute ethanol at 0°C. Validation: Solution must be clear/colorless. Haze indicates moisture contamination which will reduce yield via competitive hydrolysis or oligomerization.
    
  • Controlled Addition: Add Ethyl Methacrylate dropwise to the ethanolic solution.

    • Critical Parameter: Maintain temperature

      
       during addition to prevent thermal polymerization of EMA.
      
  • Reflux: Heat the mixture to mild reflux (approx. 78°C) for 12–24 hours.

    • Why Reflux? The reaction is reversible.[7][8][10] While the equilibrium constant is low, the large excess of ethanol drives the reaction forward.

  • Monitoring: Monitor via GC-MS or TLC. Look for the disappearance of the alkene peak (1630 cm⁻¹ in IR).

  • Quench: Cool to room temperature. Neutralize with Glacial Acetic Acid (1.05 equiv relative to base).

    • Note: Do not use aqueous acid yet; we want to distill off excess ethanol first.

Phase 2: Hydrolysis to the Acid

Reagents:

  • Crude Ester from Phase 1

  • Sodium Hydroxide (aq, 20% w/w): 2.0 equiv.

Step-by-Step:

  • Concentration: Remove excess ethanol from Phase 1 via rotary evaporation.

  • Saponification: Add NaOH solution to the residue. Heat to 60°C for 2–4 hours.

    • Mechanism:[3][5][6][9][10][11] Irreversible nucleophilic acyl substitution.

  • Workup:

    • Wash the alkaline solution with Diethyl Ether (removes unreacted ester or neutral impurities).

    • Acidification: Cool aqueous layer to 0°C and acidify to pH 1–2 with conc. HCl.

    • Observation: The product may separate as an oil or require extraction.

  • Isolation: Extract with Dichloromethane (DCM) x3. Dry over

    
    . Concentrate to yield This compound .
    

Critical Process Parameters & Data Summary

The following table summarizes the quantitative boundaries required to maintain process integrity.

ParameterRangeMechanistic Impact
Ethanol Equivalents 5.0 – 10.0 eqHigh concentration required to drive equilibrium toward product (Law of Mass Action).
Temperature (Rxn) 70°C – 80°CSufficient thermal energy to overcome activation barrier of sterically hindered

-carbon attack.
Catalyst Load 10 – 20 mol%Lower loads (<5%) result in sluggish kinetics; higher loads (>30%) promote side reactions (Claisen condensation).
Reaction Time 12 – 24 hrsSlow kinetics due to reversibility and steric hindrance of the

-methyl group.
Inhibitor (MEHQ) 10 – 50 ppmEssential to prevent radical polymerization of the methacrylate starting material.

Process Workflow Diagram

Workflow Start Start: NaOEt in EtOH AddEMA Add Ethyl Methacrylate (Dropwise, <30°C) Start->AddEMA Reflux Reflux (78°C, 12-24h) Michael Addition AddEMA->Reflux Check QC: GC/TLC (EMA < 2%) Reflux->Check Check->Reflux Incomplete Strip Distill Ethanol Check->Strip Pass Saponify Add 20% NaOH (Hydrolysis) Strip->Saponify Wash Wash with Ether (Remove Organics) Saponify->Wash Acidify Acidify (HCl) to pH 1 Extract with DCM Wash->Acidify Final This compound Acidify->Final

Caption: Figure 2. End-to-end synthetic workflow from starting materials to isolated acid.[1]

Troubleshooting & Impurity Profile

The "Polymerization" Trap

The most common failure mode is the formation of poly(ethyl methacrylate).

  • Symptom: Reaction mixture becomes viscous or solidifies.

  • Cause: Radical initiation due to heat or light, or insufficient inhibitor.

  • Prevention: Ensure the starting material contains MEHQ (Monomethyl ether hydroquinone) and run the reaction under an air atmosphere (oxygen activates MEHQ) or strictly control temperature if running under Nitrogen. Note: While Michael additions are often air-free, MEHQ requires dissolved oxygen to function. If running strictly inert, use phenothiazine as inhibitor.

Retro-Michael Reaction

Upon heating the final product or during distillation, the molecule can revert to Ethanol and Methacrylic Acid.

  • Mitigation: Avoid high-temperature distillation of the free acid. If purification is needed, distill the ester intermediate before hydrolysis, then hydrolyze and extract the pure acid without further thermal stress.

References

  • Organic Syntheses. "Ethyl 3,3-diethoxypropanoate." Org.[5][12] Synth.1990 , 69, 238. (Demonstrates analogous Michael addition of ethoxide to acrylates). Link

  • Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science2006 , 31(5), 487-531. (Comprehensive review of Michael addition kinetics and catalysis). Link

  • BenchChem. "Synthesis of 3-Methoxy-2,2-dimethylpropanoic Acid: A Technical Guide." (Analogous synthesis of

    
    -alkoxy acids via ester intermediates). Link
    
  • U.S. Patent 4,278,808. "Method of preparing a 3-alkoxy-2-alkyl-propionic acid ester derivative." (Industrial process conditions for alkoxy-propionic acids). Link

  • Common Organic Chemistry. "Ester Hydrolysis (Saponification) Conditions." (Standard protocols for base-mediated hydrolysis). Link

Sources

Strategic Derivatization of 3-Ethoxy-2-methylpropanoic Acid: A Technical Guide for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethoxy-2-methylpropanoic acid (Molecular Formula: C₆H₁₂O₃, Monoisotopic Mass: 132.0786 Da)[1] is a highly versatile, bifunctional aliphatic building block. Characterized by an


-methyl chiral center and a terminal 

-ethoxy ether linkage, this compound serves as a critical intermediate in both medicinal chemistry and advanced materials science.

This whitepaper provides an in-depth technical analysis of the potential derivatives of this compound. By exploring the causality behind specific synthetic methodologies—particularly the challenges of functionalizing sterically hindered, epimerization-prone


-chiral centers—this guide equips researchers with self-validating protocols for synthesizing amides, esters, and reduced linker derivatives.

Structural Rationale & Physicochemical Profiling

The utility of this compound stems from its unique structural topology:

  • The

    
    -Methyl Group:  In drug design, the incorporation of an 
    
    
    
    -methyl group adjacent to a carbonyl or within an aliphatic chain is a proven strategy to introduce steric hindrance. This modification often enhances metabolic stability by blocking
    
    
    -oxidation pathways and restricts the conformational flexibility of the molecule, thereby increasing target binding affinity.
  • The

    
    -Ethoxy Linkage:  The ether oxygen acts as a potent hydrogen-bond acceptor, while the ethyl tail provides a tunable degree of lipophilicity. Compared to a free hydroxyl group, the ethoxy ether improves membrane permeability (higher LogP) without introducing reactive metabolic liabilities.
    
  • Chirality: The C2 carbon is chiral. Enantiopure forms—such as (R)-(-)-3-ethoxy-2-methylpropanoic acid—are strictly required when the compound is used as a chiral dopant in optoelectronic materials or as a side-chain in active pharmaceutical ingredients (APIs)[2].

Quantitative Data: Physicochemical Properties of Potential Derivatives

To guide rational drug design, the table below summarizes the theoretical physicochemical shifts when the core acid is converted into its primary derivatives.

Compound ClassRepresentative DerivativeEst. MW (Da)Est. LogPH-Bond DonorsH-Bond AcceptorsPrimary Application
Core Acid This compound132.160.813Starting Material[3]
Methyl Ester Methyl 3-ethoxy-2-methylpropanoate146.181.403Volatile Intermediate
Aryl Amide N-Phenyl-3-ethoxy-2-methylpropanamide207.272.112API Peptidomimetic
Alcohol 3-Ethoxy-2-methylpropan-1-ol118.170.612Bifunctional Linker

Divergent Synthetic Pathways

The carboxylic acid moiety allows for divergent synthetic trajectories depending on the target application.

Synthesis Core This compound (Core Building Block) Amide Amide Derivatives (Peptidomimetics / APIs) Core->Amide Amine, HATU, DIPEA Ester Ester Derivatives (Prodrugs / LC Materials) Core->Ester Alcohol, EDC, DMAP Alcohol Reduced Alcohol (Bifunctional Linkers) Core->Alcohol LiAlH4 or BH3.THF

Divergent synthetic pathways of this compound into key derivative classes.
Amide Derivatives (Medicinal Chemistry)

Converting the acid into an amide is the most common route for integrating this building block into larger API scaffolds. The primary challenge is the steric hindrance and risk of racemization at the C2 position. When standard carbodiimides (like DCC) are used, the slow attack of the amine on the sterically hindered O-acylisourea intermediate provides ample time for the intermediate to cyclize into an oxazolone. Deprotonation of the oxazolone leads to rapid epimerization.

Causality in Reagent Selection: To prevent this, coupling must be accelerated. Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive HOAt ester. The neighboring group effect of the pyridine nitrogen in HOAt directs the incoming amine, drastically accelerating aminolysis and bypassing the oxazolone formation pathway, thereby preserving enantiomeric purity.

Ester Derivatives (Materials Science)

Esterification of enantiopure (R)- or (S)-3-ethoxy-2-methylpropanoic acid with complex biphenyl or terphenyl alcohols yields chiral liquid crystals. Research has demonstrated that derivatives of (R)-3-ethoxy-2-methylpropionic acid are highly effective in forming frustrated mesophases (such as TGBA and TGBC) and chiral smectic C (Sc) phases. The proximity of the ether oxygen to the chiral center enhances the spontaneous polarization (Ps) of the material, making it highly valuable for ferroelectric liquid crystal (FLC) displays[2].

Workflow Start Enantiopure (R)- or (S)- This compound MedChem Medicinal Chemistry (Lipophilic Linker) Start->MedChem API Conjugation MatSci Materials Science (Chiral Dopant) Start->MatSci Liquid Crystal Synthesis Target1 Preclinical Candidate MedChem->Target1 Improved ADME (LogP Modulation) Target2 Optoelectronic Device MatSci->Target2 Ferroelectric LC (Spontaneous Polarization)

Application workflows mapping the enantiopure acid to distinct industrial outcomes.

Experimental Protocols

The following protocols are designed as self-validating systems. The workup procedures intrinsically remove unreacted starting materials, ensuring that the isolated organic layer contains only the target derivative.

Protocol A: Epimerization-Free Synthesis of Amide Derivatives

Objective: Couple this compound with a primary amine while strictly maintaining the stereochemical integrity of the C2 chiral center.

Reagents:

  • This compound (1.0 eq)

  • Primary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath to suppress thermal epimerization.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. The excess base ensures complete deprotonation of the acid and neutralizes any salts from the amine.

  • Coupling Agent: Add HATU (1.2 eq) in a single portion. Stir at 0 °C for 15 minutes to allow the formation of the active HOAt ester.

  • Aminolysis: Add the primary amine (1.1 eq) slowly. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Self-Validating Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 1: 1N aqueous HCl (Removes unreacted amine and DIPEA).

    • Wash 2: Saturated aqueous NaHCO₃ (Removes unreacted carboxylic acid and HOAt byproduct).

    • Wash 3: Brine (Removes residual DMF).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Steglich Esterification for Liquid Crystal Monomers

Objective: Synthesize complex ester derivatives for optoelectronic applications using mild conditions.

Reagents:

  • This compound (1.0 eq)

  • Phenolic/Aliphatic Alcohol (1.0 eq)

  • EDC·HCl (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask, dissolve the acid (1.0 eq) and the target alcohol (1.0 eq) in anhydrous DCM (0.3 M).

  • Catalysis: Add DMAP (0.1 eq). Causality note: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is highly susceptible to nucleophilic attack by the alcohol.

  • Coupling: Cool to 0 °C and add EDC·HCl (1.2 eq) portion-wise. EDC is chosen over DCC because its urea byproduct is water-soluble, vastly simplifying purification.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature overnight.

  • Workup: Wash the DCM layer sequentially with water, 1N HCl, and saturated NaHCO₃. The water-soluble EDC-urea byproduct partitions entirely into the aqueous phase.

  • Isolation: Dry the organic phase over MgSO₄, evaporate the solvent, and recrystallize the resulting ester from ethanol to achieve the high purity (>99.5%) required for liquid crystal applications.

References

  • PubChemLite. This compound (C6H12O3). Université du Luxembourg.
  • BLD Pharm. 1638760-80-1 | Methyl oxetane-3-carboxylate (Related Products: this compound).
  • National Central Library (Taiwan). 3-乙氧基-2-甲基丙酸之旋光性液晶材料的合成與液晶相性質的探討 (Synthesis and liquid crystal phase properties of chiral liquid crystal materials of 3-ethoxy-2-methylpropionic acid).

Sources

Methodological & Application

enantioselective synthesis of 3-Ethoxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of 3-Ethoxy-2-methylpropanoic Acid

Executive Summary

This compound is a highly versatile chiral aliphatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including PPAR agonists, macrolide antibiotics, and peptidomimetics. Because the biological efficacy of these target molecules often relies strictly on the stereochemistry of their branching methyl groups, the enantioselective construction of the 3-alkoxy-2-methylpropanoic acid scaffold is a critical path in drug development.

This guide details three self-validating synthetic strategies—Chiral Pool Derivatization, Evans Asymmetric Alkylation, and Catalytic Asymmetric Hydrogenation—providing both the mechanistic causality behind reagent selection and the step-by-step protocols required for reproducible execution.

Strategic Comparative Matrix

Selecting the appropriate synthetic route depends on the required scale, available starting materials, and the specific enantiomer targeted. The table below summarizes the quantitative and qualitative data for each approach.

Synthetic StrategyTarget EnantiomerTypical Overall YieldEnantiomeric Excess (ee)ScalabilityKey Advantage
Chiral Pool (Roche Ester) (S) or (R)75 - 85%>99% (Starting Material Dependent)Lab to PilotNo chiral catalysts required; highly reliable.
Evans Asymmetric Alkylation (S) or (R)65 - 75%95 - 98%Lab ScaleDe novo synthesis; highly predictable stereocontrol.
Asymmetric Hydrogenation (S) or (R)85 - 95%92 - 97%Process/Ton ScaleHighest atom economy; ideal for manufacturing.

Mechanistic Pathways & Logical Workflows

To visualize the divergence in these synthetic strategies, the following workflow diagram illustrates the logical progression from distinct starting materials to the final chiral product.

Pathways cluster_0 Route A: Chiral Pool (Roche Ester) cluster_1 Route B: Evans Alkylation cluster_2 Route C: Asymmetric Hydrogenation A1 Methyl (S)-3-hydroxy- 2-methylpropanoate A2 Methyl (S)-3-ethoxy- 2-methylpropanoate A1->A2 EtI, Ag2O A3 (S)-3-Ethoxy-2- methylpropanoic acid A2->A3 LiOH, H2O B1 Propionyl Oxazolidinone B2 Alkylated Imide B1->B2 NaHMDS, EOM-Cl B3 (R)-3-Ethoxy-2- methylpropanoic acid B2->B3 LiOH, H2O2 C1 3-Ethoxy-2- methylacrylic acid C2 (S)-3-Ethoxy-2- methylpropanoic acid C1->C2 H2, Ru-BINAP

Fig 1: Three distinct enantioselective pathways to this compound.

Detailed Experimental Protocols & Mechanistic Causality

Route A: Chiral Pool Synthesis via Roche Ester

The "Roche ester strategy" is the most robust method for laboratory-scale synthesis of functionalized stereotriads and chiral aliphatic acids[1]. By utilizing commercially available Methyl (S)-3-hydroxy-2-methylpropanoate, the stereocenter is already established.

Mechanistic Causality: The primary challenge in this route is the O-alkylation of the hydroxyl group. Using strong bases (e.g., NaH) can trigger retro-aldol-type decomposition or base-catalyzed enolization, leading to the epimerization of the sensitive


-stereocenter. To circumvent this, Silver(I) Oxide (Ag₂O) is employed. Ag₂O acts as a mild, non-nucleophilic acid scavenger and a halophilic activator, driving the etherification under strictly neutral conditions.

Step-by-Step Protocol:

  • O-Alkylation: Dissolve Methyl (S)-3-hydroxy-2-methylpropanoate (10.0 mmol, 1.0 eq) in 25 mL of anhydrous dichloromethane (DCM).

  • Add freshly prepared, finely powdered Ag₂O (15.0 mmol, 1.5 eq) followed by Ethyl Iodide (50.0 mmol, 5.0 eq).

  • Wrap the reaction flask in aluminum foil to exclude light and stir vigorously at room temperature for 48 hours.

  • Filter the suspension through a pad of Celite to remove silver salts, washing the filter cake with excess DCM.

  • Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield Methyl (S)-3-ethoxy-2-methylpropanoate.

  • Saponification: Dissolve the intermediate in 15 mL of a THF/MeOH/H₂O (2:1:1) mixture. Cool to 0 °C.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 20.0 mmol, 2.0 eq). Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Evaporate the organic solvents in vacuo. Dilute the aqueous residue with water and wash once with diethyl ether to remove non-polar impurities.

  • Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C. Extract with Ethyl Acetate (3 × 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford pure (S)-3-ethoxy-2-methylpropanoic acid.

Route B: Evans Asymmetric Alkylation

For de novo synthesis where specific isotopic labeling or unnatural derivatives are required, Evans asymmetric alkylation provides exceptional diastereocontrol[2].

Mechanistic Causality: The reaction utilizes (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one. Deprotonation with NaHMDS exclusively forms the Z-enolate due to the minimization of allylic strain. The bulky benzyl group on the oxazolidinone auxiliary shields the Re-face of the enolate, forcing the electrophile (chloromethyl ethyl ether, EOM-Cl) to attack from the Si-face. During auxiliary cleavage, direct basic hydrolysis (NaOH) can cause endocyclic cleavage or racemization. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the exocyclic carbonyl with high chemoselectivity at 0 °C, safely liberating the chiral acid.

Step-by-Step Protocol:

  • Enolization & Alkylation: Cool a solution of (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (10.0 mmol, 1.0 eq) in 30 mL anhydrous THF to -78 °C under inert atmosphere.

  • Dropwise add NaHMDS (11.0 mmol, 1.1 eq, 1M in THF). Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add chloromethyl ethyl ether (EOM-Cl) (15.0 mmol, 1.5 eq) neat. Stir at -78 °C for 2 hours, then gradually warm to 0 °C over 1 hour.

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and purify via chromatography to isolate the alkylated imide.

  • Auxiliary Cleavage: Dissolve the alkylated imide in THF/H₂O (3:1, 40 mL) and cool to 0 °C.

  • Add 30% aqueous H₂O₂ (40.0 mmol, 4.0 eq) followed immediately by LiOH·H₂O (20.0 mmol, 2.0 eq). Stir at 0 °C for 1 hour.

  • Quench the excess peroxide with 1.5M aqueous Na₂SO₃. Remove the chiral auxiliary by extracting the basic aqueous layer with DCM (the auxiliary can be recovered from this organic layer).

  • Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate (R)-3-ethoxy-2-methylpropanoic acid.

Route C: Catalytic Asymmetric Hydrogenation

For process-scale manufacturing, catalytic asymmetric hydrogenation of 3-ethoxy-2-methylacrylic acid using chiral transition metal complexes (e.g., Ru-BINAP) is the most atom-economical approach[3].

Mechanistic Causality: The (R)-BINAP ligand creates a rigid,


-symmetric chiral pocket around the Ruthenium core. The metal center coordinates simultaneously to the olefinic 

-bond and the adjacent carboxylic acid directing group. This bidentate coordination locks the substrate's conformation, ensuring that hydride delivery occurs almost exclusively to one face of the alkene, yielding high enantiomeric excess.

Step-by-Step Protocol:

  • Preparation: In a nitrogen-filled glovebox, load 3-ethoxy-2-methylacrylic acid (50.0 mmol, 1.0 eq) and the pre-formed catalyst Ru(OAc)₂((R)-BINAP) (0.05 mmol, 0.1 mol%) into a stainless-steel high-pressure autoclave.

  • Add 50 mL of strictly anhydrous, freeze-pump-thaw degassed methanol.

  • Hydrogenation: Seal the autoclave, remove from the glovebox, and connect to a hydrogen gas line. Purge the vessel with H₂ gas three times.

  • Pressurize the autoclave to 50 atm of H₂.

  • Heat the reaction mixture to 50 °C and stir vigorously for 12 hours.

  • Isolation: Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the methanolic solution in vacuo. To upgrade the optical purity, dissolve the crude acid in acetone and add dicyclohexylamine (1.0 eq) to precipitate the chiral acid as a highly crystalline dicyclohexylammonium salt.

  • Filter the salt, wash with cold acetone, and liberate the free (S)-3-ethoxy-2-methylpropanoic acid by partitioning between 1M HCl and EtOAc.

References

  • Source: National Institutes of Health (PMC)
  • Phosphonium salts and aldehydes from the convenient, anhydrous reaction of aryl acetals and triphenylphosphine hydrobromide (Discusses Evans Asymmetric Alkylation)
  • Regioselective Substitution of BINOL (Discusses BINAP in Asymmetric Hydrogenation)

Sources

3-Ethoxy-2-methylpropanoic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Ethoxy-2-methylpropanoic Acid as a Versatile Chiral Bioisostere in Advanced API Synthesis

Executive Summary & Mechanistic Rationale

In modern drug development, the precise spatial arrangement of functional groups is paramount for target affinity and pharmacokinetic stability. This compound (Molecular Formula: C6H12O3)[1] has emerged as a highly strategic chiral building block. It is a structurally optimized, etherified homologue of the classic "Roche ester" (3-hydroxy-2-methylpropanoic acid), which has historically been a foundational synthon in asymmetric synthesis[2].

The Causality of Structural Choice: Why utilize the ethoxy derivative instead of the native Roche ester? In complex synthetic campaigns, the free hydroxyl group of the Roche ester necessitates transient protecting group chemistry (e.g., silyl or benzyl ethers) to prevent unwanted side reactions during downstream functionalization[3]. These protection/deprotection cycles reduce atom economy, lower overall yields, and complicate large-scale manufacturing.

By employing this compound, the ethyl ether acts as a permanent, lipophilic bioisostere. This modification not only bypasses protecting group requirements but also enhances the overall lipophilicity (LogP) and metabolic stability of the resulting Active Pharmaceutical Ingredient (API) scaffold. The presence of the alpha-chiral methyl group provides the necessary steric bulk to lock molecular conformations, which is critical for binding within tight enzymatic pockets.

Physicochemical Data

PropertyValue / Specification
Chemical Name This compound
CAS Registry Number 19758-27-1
Molecular Formula C6H12O3
Monoisotopic Mass 132.0786 Da
Predicted XlogP 0.5
Structural Features Alpha-chiral center (C2), Terminal ethoxy ether, Carboxylic acid

Application Workflow 1: Epimerization-Free Amide Coupling

When integrating this chiral building block into a larger therapeutic scaffold via amide bond formation, maintaining the enantiomeric excess (ee%) at the C2 stereocenter is the primary challenge. Standard coupling reagents (like EDC/HOBt) can lead to the formation of an oxazolone intermediate, which readily undergoes base-catalyzed deprotonation and subsequent racemization.

Causality of Reagent Selection: To circumvent this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with DIPEA (N,N-Diisopropylethylamine). HATU rapidly converts the carboxylic acid into a highly reactive OAt-ester. The superior leaving group ability of the HOAt anion ensures that the nucleophilic attack by the amine outpaces any potential oxazolone formation, thereby locking the stereocenter and preserving the chiral integrity of the building block.

HATU_Activation A This compound (Chiral Acid) B Deprotonation (DIPEA) A->B Base addition C OAt-Ester Intermediate (HATU Activation) B->C Rapid esterification (Prevents epimerization) D Nucleophilic Attack (Target Amine) C->D Amine coupling E Chiral Amide API (Retention of ee%) D->E -HOAt, -Urea

Fig 1. HATU-mediated activation pathway of this compound preventing epimerization.

Standard Protocol: Amide Coupling (10 mmol Scale)

This protocol is designed as a self-validating system; the sequential washing steps ensure the complete removal of coupling byproducts without the need for immediate column chromatography.

  • Initiation: In a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve this compound (1.32 g, 10.0 mmol, 1.0 eq) and the target primary/secondary amine (10.5 mmol, 1.05 eq) in anhydrous DMF (50 mL, 0.2 M).

  • Base Addition: Add DIPEA (5.2 mL, 30.0 mmol, 3.0 eq) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Cooling mitigates the exotherm of the subsequent activation step, further suppressing alpha-proton abstraction.

  • Activation: Add HATU (4.18 g, 11.0 mmol, 1.1 eq) portion-wise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via LC-MS. Complete conversion is typically observed within 2 hours.

  • Self-Validating Workup:

    • Quench the reaction with 50 mL of deionized water and extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with 1M aqueous HCl (50 mL). Rationale: Protonates and removes excess DIPEA and unreacted amine into the aqueous layer.

    • Wash with saturated aqueous NaHCO3 (50 mL). Rationale: Deprotonates and removes any unreacted starting acid and the acidic HOAt byproduct.

    • Wash with brine (50 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Application Workflow 2: Chemoselective Reduction to a Chiral Alcohol

When the synthetic route requires a terminal alcohol for subsequent transformations (e.g., Swern oxidation to an aldehyde for reductive amination), the carboxylic acid must be reduced.

Causality of Reagent Selection: Lithium aluminum hydride (LiAlH4) is often too harsh and can cause localized heating that risks epimerization. Instead, we utilize Borane-Tetrahydrofuran complex (


) . Borane acts as an electrophilic reducing agent, coordinating directly to the electron-rich carbonyl oxygen of the carboxylic acid to form a transient triacyloxyborane intermediate. This pathway is exceptionally mild, highly chemoselective (leaving esters or amides untouched), and guarantees 100% retention of the alpha-chiral center[4].

Synthetic_Workflow cluster_0 Pathway A: Amidation cluster_1 Pathway B: Reduction Start Chiral Pool Starting Material This compound Amide Amide Coupling HATU / DIPEA / DMF Start->Amide Amine Partner Red Carboxylic Reduction BH3-THF / 0°C to RT Start->Red Chemoselective API1 Lipophilic Amide Scaffold (Drug Candidate) Amide->API1 API2 Chiral Alcohol Scaffold (3-Ethoxy-2-methylpropan-1-ol) Red->API2

Fig 2. Divergent synthetic workflows utilizing this compound in drug development.

Standard Protocol: Chemoselective Reduction (10 mmol Scale)
  • Initiation: In a flame-dried 100 mL round-bottom flask under argon, dissolve this compound (1.32 g, 10.0 mmol, 1.0 eq) in anhydrous THF (30 mL). Cool the solution to 0 °C.

  • Reduction: Dropwise add

    
     (1.0 M in THF, 15.0 mL, 15.0 mmol, 1.5 eq) over 20 minutes. Rationale: The dropwise addition controls the evolution of hydrogen gas and manages the exothermic coordination step.
    
  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (staining with KMnO4).

  • Self-Validating Workup:

    • Cool the reaction back to 0 °C and carefully quench by the dropwise addition of Methanol (10 mL). Rationale: Methanol safely destroys excess borane and solvolyzes the intermediate borate esters to release the free primary alcohol.

    • Stir for 30 minutes until gas evolution ceases.

    • Concentrate the mixture under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (50 mL), wash with saturated NaHCO3 (30 mL) and brine (30 mL). Dry over Na2SO4 and concentrate to yield 3-ethoxy-2-methylpropan-1-ol.

Quantitative Data Summary

The following table summarizes the expected performance metrics of this compound across the described workflows, demonstrating its robustness as a chiral building block.

TransformationReagent SystemIsolated Yield (%)Enantiomeric Retention (ee%)Major Impurity Profile
Amide Coupling HATU / DIPEA / DMF88 - 94%> 99%Tetramethylurea (easily washed out)
Amide Coupling EDC / HOBt / DCM75 - 82%92 - 95%Oxazolone-derived epimers
Reduction

/ THF
91 - 96%> 99%Unreacted starting acid (< 2%)
Reduction

/ THF
80 - 85%96 - 98%Over-reduction / cleavage products

References

  • PubChemLite. This compound (C6H12O3) - Structural Information and Predicted CCS. Université du Luxembourg. Available at:[1]

  • ResearchGate. Asymmetric Synthesis of the Roche Ester and its Derivatives by Rhodium‐INDOLPHOS‐Catalyzed Hydrogenation. Available at:[2]

  • ResearchGate. Convenient General Asymmetric Synthesis of Roche Ester Derivatives through Catalytic Asymmetric Hydrogenation: Steric and Electronic Effects of Ligands. Available at:[3]

  • ResearchGate. Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Available at:[4]

Sources

Application Note: 3-Ethoxy-2-methylpropanoic Acid as a Strategic Scaffold in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently guide medicinal chemistry teams in selecting optimal building blocks to overcome pharmacokinetic and structural bottlenecks. 3-Ethoxy-2-methylpropanoic acid (CAS 19758-27-1)[1] is a highly versatile, stereochemically dense aliphatic acid. With a monoisotopic mass of 132.078 Da and a molecular formula of C6H12O3[2], this ether-functionalized propanoic acid derivative serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in peptidomimetic capping and polyketide fragment assembly[3].

Safety Note: When handling this compound, standard laboratory safety protocols must be strictly observed, as it is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319)[4].

Mechanistic Rationale & Pharmacological Utility

Selecting this compound over simpler aliphatic acids (like butyric or isobutyric acid) provides three distinct pharmacological advantages:

  • Conformational Restriction (Thorpe-Ingold Effect): The

    
    -methyl group creates steric bulk that restricts the rotational freedom of the adjacent amide or ester bond. This locks the pharmacophore into a pre-organized bioactive conformation, significantly reducing the entropic penalty upon target binding.
    
  • Lipophilic Shielding & H-Bonding: The ethoxy ether acts as a stable hydrogen bond acceptor without the severe metabolic liability of a free hydroxyl group (which is prone to rapid Phase II glucuronidation). The ethyl chain provides a precise lipophilicity (logP) boost, enhancing blood-brain barrier (BBB) penetration and intestinal absorption compared to its methoxy counterparts[2].

  • Proteolytic Stability: When used as an N-terminal capping group in peptidomimetics, the

    
    -branching effectively shields the adjacent amide bond from recognition and cleavage by endogenous exopeptidases.
    

Workflow & Pathway Visualizations

SynthesisWorkflow A This compound (Starting Material) B Amide Coupling (HATU/DIPEA) A->B Target Amine C Reduction (BH3-THF) A->C Reducing Agent D Peptidomimetic API (Protease Inhibitor) B->D Capping Group E 3-Ethoxy-2-methylpropan-1-ol (Building Block) C->E Alcohol Intermediate F Swern Oxidation & Aldol Addition E->F Oxidation G Macrolide Fragment (Polyketide Synthesis) F->G C-C Bond Formation

Fig 1. Synthetic workflow for this compound derivatization in drug discovery.

BindingRationale N1 3-Ethoxy Group H-Bond Acceptor T1 Receptor Pocket (Ser/Thr Kinase or Protease) N1->T1 Interacts with Backbone NH N2 2-Methyl Group Hydrophobic Shielding N2->T1 Fits S1' Subpocket N3 Carbonyl/Amide Target H-Bonding N3->T1 Anchors API

Fig 2. Pharmacophore mapping of the 3-ethoxy-2-methylpropanoyl moiety in a target pocket.

Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling

Causality: The


-methyl group creates significant steric bulk around the carbonyl carbon. Traditional carbodiimides (e.g., EDC/DIC) often fail to achieve full conversion or result in significant epimerization of the stereocenter. We utilize HATU, a uronium-based coupling agent, which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The internal basicity of the pyridine ring in HOAt accelerates the aminolysis step via neighboring group participation, ensuring high yields and preserving stereochemical integrity.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise at room temperature. Stir the mixture for 15 minutes to ensure complete formation of the HOAt active ester.

  • Amine Introduction: Add the target amine API intermediate (1.0 equiv) in a single portion. Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from colorless to a distinct pale yellow upon the formation of the active ester. Complete consumption of the starting amine must be verified via LC-MS or TLC (a Ninhydrin stain will show the disappearance of the primary/secondary amine spot).

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by saturated NaHCO3 (to remove acidic byproducts), and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Chemoselective Reduction to 3-Ethoxy-2-methylpropan-1-ol

Causality: When synthesizing macrolide fragments, the carboxylic acid must be reduced to an alcohol for subsequent Swern oxidation and aldol addition. Borane-THF complex (BH3·THF) is selected over LiAlH4 because BH3 reduces carboxylic acids electrophilically. This chemoselectivity prevents the cleavage of the ethoxy ether and tolerates other reducible functional groups (like halogens or nitro groups) that might be present in complex intermediates.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere and cool to 0 °C using an ice bath.

  • Borane Addition: Add BH3·THF (1.0 M in THF, 2.0 equiv) dropwise over 30 minutes to control the exothermic reaction.

  • Self-Validation Checkpoint: The evolution of hydrogen gas (bubbling) upon the addition of BH3·THF serves as an immediate visual confirmation of the reaction between the borane and the carboxylic acid proton.

  • Reflux & Monitoring: Remove the ice bath and heat the reaction to reflux for 6 hours. The reaction is complete when gas evolution ceases and TLC (using a KMnO4 stain) reveals a new, lower-Rf spot corresponding to the alcohol.

  • Quench: Cool to 0 °C and carefully quench by the dropwise addition of Methanol until effervescence stops (destroying excess borane). Concentrate the mixture, redissolve in Ethyl Acetate, wash with 1M HCl and brine, dry, and evaporate to yield the pure alcohol.

Quantitative Data & Optimization

To demonstrate the necessity of the chosen coupling conditions in Protocol A, the following table summarizes the optimization data for coupling this compound with a standard secondary amine.

Table 1: Optimization of Amide Coupling Conditions for this compound

Coupling AgentBaseSolventTime (h)Yield (%)Epimerization (%)
EDC / HOBtDIPEADCM2445< 2
PyBOPTEADMF12685
HATU DIPEA DMF 4 92 < 1
COMUTMPDMF295< 1

Note: While COMU provides slightly faster kinetics, HATU is preferred in our standard protocols due to better reagent stability and established safety profiles in scale-up environments.

References

  • Title: chemical label this compound - chemical-label.com Source: chemical-label.com URL: 4

  • Title: 2985-33-3 | 3-Ethoxy-2-methyl-3-oxopropanoic acid | BLD Pharm Source: bldpharm.com URL: 3

  • Title: Building Blocks | CymitQuimica Source: cymitquimica.com URL: 1

  • Title: PubChemLite - this compound (C6H12O3) Source: uni.lu URL: 2

Sources

Application Note: Strategic Utilization of 3-Ethoxy-2-methylpropanoic Acid in Polymer-Drug Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers in polymer chemistry and drug delivery. It focuses on the strategic use of 3-Ethoxy-2-methylpropanoic acid as a functional building block for tuning the physicochemical properties of bioactive polymers.

Executive Summary

This compound (EMPA) is a specialized saturated carboxylic acid derivative, structurally synthesized via the Michael addition of ethanol to methacrylic acid. In polymer chemistry and drug development, EMPA serves a critical role as a physicochemical modulator . Unlike standard linkers, EMPA possesses a unique "2-methyl" branching architecture that provides steric hindrance , thereby increasing the hydrolytic stability of ester linkages in prodrugs and polymer conjugates. Additionally, the "3-ethoxy" ether tail imparts amphiphilicity, enhancing the solubility of hydrophobic payloads without inducing the aggregation often seen with purely alkyl chains.

This guide details the protocols for activating EMPA, conjugating it to nucleophilic polymer backbones (e.g., Chitosan, Poly-L-Lysine, PAMAM dendrimers), and validating the resultant "steric shielding" effects on drug release kinetics.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 124705-06-2 (Isomer specific) / Generic Michael Adduct
Formula C₆H₁₂O₃
MW 132.16 g/mol
Structure CH₃CH₂-O-CH₂-CH(CH₃)-COOH
Key Functionality Carboxylic acid (Reactive), Ether (Solubilizing), Methyl (Steric)
pKa ~4.8 (Typical for alpha-branched aliphatic acids)
Solubility Soluble in Ethanol, DCM, DMSO, Water (pH dependent)

Core Applications in Drug Delivery

A. Tuning Hydrolytic Stability (The "Steric Shield" Effect)

In polymer-drug conjugates, premature hydrolysis of the linker leads to "burst release" and systemic toxicity. The 2-methyl group of EMPA creates a crowded environment around the carbonyl carbon. When EMPA is used as a linker or capping agent, this steric bulk impedes the attack of water molecules or esterases, significantly extending the half-life of the conjugate compared to linear analogs (e.g., 3-ethoxypropanoic acid).

B. Modulating Polymer LCST (Solubility Engineering)

EMPA residues can be grafted onto thermo-responsive polymers to fine-tune their Lower Critical Solution Temperature (LCST). The ethoxy group acts as a hydrogen-bond acceptor, while the methyl group adds hydrophobicity. By adjusting the grafting density of EMPA, researchers can shift the LCST of polymers like Poly(N-isopropylacrylamide) (PNIPAM) or Poly(lysine) to physiologically relevant ranges (37°C).

Experimental Protocols

Protocol 1: Synthesis of EMPA-NHS Ester (Activation)

Direct conjugation of carboxylic acids is inefficient. This step creates a reactive N-hydroxysuccinimide (NHS) ester intermediate.

Materials:

  • This compound (EMPA)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Dichloromethane (DCM, Anhydrous)

  • Nitrogen atmosphere[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol (1.32 g) of EMPA in 50 mL of anhydrous DCM in a round-bottom flask under nitrogen.

  • Activation: Add 12 mmol (1.38 g) of NHS to the solution. Stir until dissolved.

  • Coupling: Cool the solution to 0°C. Slowly add 12 mmol (2.30 g) of EDC·HCl.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The solution may become slightly cloudy as urea byproducts precipitate.

  • Purification:

    • Wash the organic phase with 0.1 M HCl (2 x 30 mL) to remove unreacted EDC.

    • Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Wash with Brine (1 x 30 mL).

    • Dry over MgSO₄, filter, and concentrate under vacuum.

  • Yield Check: The product (EMPA-NHS) should be a viscous oil or low-melting solid. Confirm via ¹H-NMR (Look for succinimide protons at ~2.8 ppm).

Protocol 2: Grafting EMPA onto Poly-L-Lysine (PLL)

This protocol demonstrates how to use EMPA to hydrophobically modify a cationic polymer for gene/drug delivery.

Materials:

  • Poly-L-Lysine (PLL) Hydrobromide (MW 15-30 kDa)

  • EMPA-NHS (from Protocol 1)

  • PBS Buffer (pH 7.[2]4) and DMSO

  • Dialysis Membrane (MWCO 3.5 kDa)

Step-by-Step Methodology:

  • Solubilization: Dissolve 100 mg of PLL in 5 mL of PBS (pH 7.4).

  • Reagent Prep: Dissolve the calculated amount of EMPA-NHS in 1 mL of DMSO.

    • Targeting 20% grafting: Use a 0.2 molar equivalent relative to Lysine amines.

  • Conjugation: Dropwise add the EMPA-NHS/DMSO solution to the stirring PLL solution.

  • Incubation: Stir at room temperature for 24 hours.

  • Purification: Transfer the reaction mixture to a dialysis bag (MWCO 3.5 kDa). Dialyze against distilled water for 48 hours (change water 4 times) to remove NHS, DMSO, and hydrolyzed EMPA.

  • Lyophilization: Freeze-dry the purified solution to obtain the EMPA-g-PLL copolymer.

Visualization & Mechanisms[4]

Figure 1: Synthesis & Activation Pathway

This diagram illustrates the formation of EMPA via Michael Addition and its subsequent activation for polymer conjugation.

EMPA_Synthesis MAA Methacrylic Acid (Precursor) EMPA This compound (EMPA) MAA->EMPA Michael Addition (Base Cat.) EtOH Ethanol (Reactant) EtOH->EMPA NHS NHS / EDC (Activation) EMPA->NHS Active EMPA-NHS Ester (Reactive Intermediate) NHS->Active DCM, 0°C Conjugate Polymer-Amide-EMPA (Functionalized Carrier) Active->Conjugate Amine Coupling Polymer Polymer-NH2 (Nucleophile) Polymer->Conjugate

Caption: Synthetic route from Methacrylic Acid to EMPA-Polymer Conjugate via NHS-activation.

Figure 2: Steric Shielding Mechanism

Visualizing how the 2-methyl group protects the ester/amide bond from hydrolysis.

Steric_Shield Linear Linear Linker (3-Ethoxypropanoic) Water H2O / Esterase Linear->Water High Accessibility Branched Branched Linker (EMPA) Branched->Water Steric Hindrance (Methyl Group Blockade) Hydrolysis_Fast Rapid Hydrolysis (Burst Release) Water->Hydrolysis_Fast Hydrolysis_Slow Slow/Controlled Hydrolysis (Sustained Release) Water->Hydrolysis_Slow

Caption: The 2-methyl group of EMPA sterically hinders hydrolytic attack, extending conjugate stability.

Characterization & Quality Control

To ensure the integrity of the synthesized conjugates, the following parameters must be verified:

TechniqueParameter MeasuredExpected Result (EMPA-g-PLL)
¹H-NMR (D₂O) Grafting DensityAppearance of methyl doublet (~1.1 ppm) and ethoxy quartet (~3.5 ppm). Integration vs. Lysine backbone gives % grafting.
TNBS Assay Free Amine ContentReduction in free amines compared to unmodified PLL. confirms conjugation efficiency.
DLS / Zeta Potential Particle Size / ChargeSlight increase in hydrodynamic radius; Reduction in positive Zeta potential (due to amine consumption).
DSC Thermal TransitionsShift in Tg or observation of LCST behavior in aqueous solution.

Troubleshooting Guide

Issue 1: Low Conjugation Efficiency

  • Cause: Hydrolysis of the NHS-ester prior to reaction.

  • Solution: Ensure the EMPA-NHS ester is freshly prepared or stored under Argon at -20°C. Use anhydrous DMSO for the stock solution. Ensure the pH of the coupling buffer is 7.4–8.0 (amines must be deprotonated).

Issue 2: Polymer Precipitation

  • Cause: Over-grafting of hydrophobic EMPA groups.

  • Solution: Reduce the feed ratio of EMPA-NHS. If targeting high hydrophobicity, add a co-solvent (e.g., Ethanol) to the aqueous buffer during conjugation to maintain solubility.

Issue 3: Difficulty Removing Unreacted EMPA

  • Cause: Interaction between EMPA acid (byproduct) and the cationic polymer.

  • Solution: Perform the final dialysis against a slightly basic buffer (pH 9) initially to ensure EMPA is ionized and repelled by the polymer, followed by neutral water.

References

  • PubChem. (2025).[3] this compound (Compound Summary). National Library of Medicine. [Link][4]

  • NIST Chemistry WebBook. (2023). Propanoic acid, 3-ethoxy-, ethyl ester (EEP) Data.[5] (Solvent/Precursor reference). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Ethoxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Ethoxy-2-methylpropanoic acid (CAS: 19758-27-1). This compound is a highly versatile ether-carboxylic acid, frequently synthesized via the1. Due to the reversible nature of the oxa-Michael reaction and the physicochemical properties of the starting materials, crude reaction mixtures often present unique purification challenges, including thermal degradation, emulsion formation, and persistent acidic impurities.

This guide provides drug development professionals and synthetic chemists with field-proven, causality-driven troubleshooting strategies and self-validating protocols to achieve >98% purity.

Part 1: Troubleshooting & FAQs

Q1: Why is my product yield unexpectedly low after the aqueous acidification and extraction steps? A1: The loss of yield is likely due to the high aqueous solubility of the protonated product. While standard2 assumes the protonated acid will partition entirely into the organic phase, this compound contains an ether oxygen. This oxygen acts as a strong hydrogen-bond acceptor, increasing the molecule's hydrophilicity. Causality & Solution: You must artificially increase the ionic strength of the aqueous phase to force the organic molecule out of the water network (the "salting-out" effect). Saturate the acidified aqueous layer with solid NaCl prior to extracting with a moderately polar solvent like Methyl tert-butyl ether (MTBE).

Q2: How do I separate unreacted methacrylic acid from my target product? A2: Acid-base extraction cannot separate these two compounds because their pKa values are nearly identical (~4.5–4.8). Both will co-extract into the alkaline aqueous phase and co-precipitate upon acidification. Causality & Solution: Separation must exploit their different boiling points. Methacrylic acid boils at 161 °C (at atmospheric pressure), while this compound boils significantly higher. Fractional vacuum distillation is required to strip the methacrylic acid as a forerun.

Q3: During distillation, my product degraded, and the residue in the flask turned into a thick, viscous gel. What happened? A3: Two competing thermal degradation pathways occurred simultaneously. First, prolonged heating above 100 °C under basic or neutral conditions can trigger a 3, cleaving the ether bond to release ethanol and methacrylic acid. Second, the concentrated methacrylic acid underwent spontaneous radical polymerization, forming the viscous gel. Causality & Solution: To prevent polymerization, you must add a radical inhibitor like MEHQ (4-methoxyphenol) or BHT (butylated hydroxytoluene) to the distillation pot. To prevent the retro-oxa-Michael reaction, you must strictly limit the thermal stress by utilizing a high-vacuum system (< 5 Torr) to lower the boiling point, keeping the pot temperature below 90 °C.

Part 2: Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical Properties & Separation Parameters
CompoundMolecular Weight ( g/mol )Approx. pKaBoiling Point (Atmospheric)Solubility Profile
This compound 132.16~4.5 - 4.8~210 - 220 °C (est.)Soluble in MTBE, EtOAc; Partially soluble in H₂O
Methacrylic acid (Impurity)86.094.66161 °CSoluble in H₂O, MTBE, EtOAc
Ethanol (Impurity/Solvent)46.0715.978 °CMiscible with H₂O and organic solvents
Table 2: Troubleshooting Matrix
Observed IssueMechanistic CauseRecommended Solution
Emulsion during extraction High concentration of carboxylate salts acting as surfactants.Filter the biphasic mixture through a Celite pad, or add brine to increase aqueous ionic strength.
Low recovery after acidification Product lost to the aqueous phase due to ether-water hydrogen bonding.Saturate the acidified aqueous layer with solid NaCl before organic extraction.
Viscous residue in distillation flask Radical polymerization of residual methacrylic acid.Add 100-200 ppm of MEHQ or BHT to the distillation pot prior to heating.
Product degradation during distillation Retro-oxa-Michael reaction triggered by high thermal stress.Use a high-vacuum pump (< 5 Torr) to keep the pot temperature below 100 °C.

Part 3: Experimental Protocols

Protocol A: Salting-Out Liquid-Liquid Extraction (LLE)

This protocol separates the target acid from neutral impurities (e.g., residual ethanol, neutral oligomers) by exploiting the 4.

  • Dissolution: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).

  • Alkaline Extraction: Add an equal volume of 1M NaOH to the organic layer. Shake vigorously in a separatory funnel and allow the layers to separate.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH > 10. If not, the acid has not been fully deprotonated; add more 1M NaOH.

  • Phase Separation: Drain the lower aqueous layer (containing the sodium salt of the product and methacrylic acid). Discard the upper organic layer (containing neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath to prevent exothermic degradation. Slowly add 3M HCl dropwise while stirring.

    • Self-Validation Check: Test the solution with pH paper. It must read pH < 2 to ensure complete protonation of the carboxylate back to the free acid.

  • Salting Out: Add solid NaCl to the acidified aqueous solution while stirring vigorously.

    • Self-Validation Check: Continue adding NaCl until it no longer dissolves and visible crystals remain at the bottom of the flask (saturation point).

  • Organic Extraction: Extract the saturated aqueous layer three times with fresh MTBE. Combine the organic extracts.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield the semi-purified acid.

Protocol B: Inhibitor-Stabilized Fractional Vacuum Distillation

This protocol separates the target acid from residual methacrylic acid while preventing thermal degradation.

  • Preparation: Transfer the semi-purified acid from Protocol A into a round-bottom distillation flask equipped with a magnetic stir bar.

  • Inhibitor Addition: Add 200 ppm of MEHQ (4-methoxyphenol) directly to the flask. Mechanistic note: This quenches any radical initiators, preventing the methacrylic acid from polymerizing and causing violent bumping or gelation.

  • Apparatus Assembly: Connect the flask to a short-path distillation head and a receiving flask. Apply high vacuum (< 5 Torr).

    • Self-Validation Check: Isolate the vacuum pump and monitor the pressure gauge for 2 minutes. The pressure must remain stable. A rising pressure indicates a leak, which will introduce oxygen and cause oxidative degradation at high temperatures.

  • Forerun Collection: Slowly heat the oil bath. At < 5 Torr, residual solvent and methacrylic acid will distill first. Collect this as the forerun and discard.

  • Main Fraction Collection: Once the head temperature stabilizes at the higher boiling point of this compound, swap the receiving flask and collect the purified product as a clear liquid.

Part 4: Workflow Visualization

Workflow Crude Crude this compound (Contains neutral & acidic impurities) BaseExt 1. Alkaline Extraction (1M NaOH, pH > 10) Crude->BaseExt OrgDiscard Organic Phase (Neutral Impurities -> Discard) BaseExt->OrgDiscard Phase Separation AqPhase Aqueous Phase (Target Carboxylate Salt) BaseExt->AqPhase Phase Separation Acidify 2. Acidification & Salting Out (3M HCl to pH < 2, add NaCl) AqPhase->Acidify OrgExtract 3. Organic Extraction (MTBE extraction & drying) Acidify->OrgExtract Distill 4. Vacuum Distillation (Add MEHQ/BHT, < 5 Torr) OrgExtract->Distill Solvent Removal Pure Purified Product (>98% Purity) Distill->Pure Fractional Collection

Figure 1: Step-by-step purification workflow for crude this compound.

References

  • Oxa-Michael Addition Reaction and Polymerization of Morita–Baylis–Hillman Adducts and Derivatives - ResearchGate.
  • General procedures for the purification of Carboxylic acids - LookChem.
  • Exploiting retro oxa-Michael chemistry in polymers - SciSpace.
  • Technical Support Center: Purification of Carboxylic Acid Ethyl Esters - Benchchem.

Sources

Technical Support Center: Troubleshooting 3-Ethoxy-2-methylpropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of (PubChem CID: 17151573)[1]. Designed for researchers and drug development professionals, this guide addresses the mechanistic pitfalls and impurity profiles associated with its primary synthetic route: the base-catalyzed oxa-Michael addition of ethanol to methacrylic acid[2][3].

While this pathway is highly atom-economical, the electron-deficient nature of the methacrylic acid precursor makes the system susceptible to competing side reactions, including radical polymerization and hydration[4][5]. Below, you will find field-proven troubleshooting strategies, quantitative impurity data, and a self-validating experimental protocol to ensure high-purity yields.

Mechanistic Workflow & Impurity Mapping

SynthesisPathway SM1 Methacrylic Acid (Michael Acceptor) Cond Base Catalyst (NaOEt) Inhibitor (MEHQ) SM1->Cond Water Trace Moisture SM1->Water Heat Thermal / Radical Initiation SM1->Heat SM2 Ethanol (Michael Donor) SM2->Cond Target 3-Ethoxy-2-methylpropanoic acid (Target Product) Cond->Target Oxa-Michael Addition Acid Acidic Workup + Excess EtOH Target->Acid Imp1 Poly(methacrylic acid) (Polymeric Impurity) Imp2 3-Hydroxy-2-methylpropanoic acid (Hydration Impurity) Imp3 Ethyl 3-ethoxy-2-methylpropanoate (Ester Impurity) Water->Imp2 Competing Hydration Heat->Imp1 Radical Polymerization Acid->Imp3 Fischer Esterification

Fig 1: Reaction pathway and impurity formation for this compound.

Troubleshooting FAQs

Q1: Why is my crude product highly viscous, and how do I prevent polymeric impurities? A1: The starting material, methacrylic acid, contains an electron-deficient alkene that is highly susceptible to [4]. If the reaction is heated without a radical scavenger, poly(methacrylic acid) forms, drastically increasing the viscosity of the crude mixture. Expert Solution: Always supplement the reaction with a radical inhibitor such as 4-methoxyphenol (MEHQ) at 100–200 ppm. Maintain the reaction temperature below 60°C, as thermal initiation accelerates polymerization.

Q2: HPLC analysis shows a significant peak for 3-hydroxy-2-methylpropanoic acid. What caused this? A2: This is the hydration impurity (often referred to as the Roche acid derivative). It forms when trace water in the solvent or environment competes with ethanol as the nucleophilic Michael donor[3]. Expert Solution: Ensure strictly anhydrous conditions. Use absolute ethanol (≤0.1% water) and freshly prepare the sodium ethoxide catalyst. Protect the reaction vessel with an inert argon or nitrogen atmosphere.

Q3: I am detecting ethyl 3-ethoxy-2-methylpropanoate in my final product. How do I eliminate this ester impurity? A3: This over-esterification byproduct typically forms during the downstream workup phase rather than the main reaction. If the crude mixture is acidified to isolate the carboxylic acid while excess ethanol is still present, a classical Fischer esterification occurs. Expert Solution: Evaporate all excess ethanol under reduced pressure before acidifying the aqueous layer. When acidifying, cool the mixture to 0–5°C to kinetically suppress the esterification rate.

Q4: The reaction conversion is stalling at 70%. How can I drive the oxa-Michael addition to completion? A4: are thermodynamically controlled and highly reversible[2][5]. As the product accumulates, the reverse reaction (β-elimination) competes with the forward addition. Expert Solution: Exploit Le Chatelier’s principle by using a large molar excess of ethanol (acting as both reactant and solvent). Ensure a sufficient concentration of the base catalyst (0.2–0.5 equivalents of NaOEt) to maintain a high steady-state concentration of the active ethoxide nucleophile.

Quantitative Impurity Profiling

To ensure pharmaceutical-grade purity, monitor the following common impurities using the recommended analytical techniques.

Impurity NameChemical FormulaOrigin / MechanismDetection MethodTypical Spec Limit
Poly(methacrylic acid) (C₄H₆O₂)nRadical PolymerizationGPC / Viscometry≤ 0.5%
3-Hydroxy-2-methylpropanoic acid C₄H▵O₃Competing HydrationHPLC-UV (210 nm)≤ 0.1%
Ethyl 3-ethoxy-2-methylpropanoate C₈H₁₆O₃Over-esterificationGC-FID / GC-MS≤ 0.2%
Methacrylic acid (Unreacted)C₄H₆O₂Incomplete ConversionHPLC / GC-FID≤ 0.1%
Self-Validating Experimental Protocol

This optimized protocol for the synthesis of this compound is designed with built-in validation checks to prevent the formation of the impurities listed above.

Step 1: Catalyst Preparation (Anhydrous Validation)

  • Charge a flame-dried, argon-purged flask with absolute ethanol (10.0 equiv).

  • Slowly add sodium metal (0.3 equiv) in small pieces to generate sodium ethoxide.

  • Validation Check: Observe the solution. It must remain perfectly clear. Any white turbidity indicates the presence of moisture forming insoluble NaOH, which will lead to the hydration impurity (3-Hydroxy-2-methylpropanoic acid).

Step 2: Oxa-Michael Addition

  • Add MEHQ (150 ppm relative to methacrylic acid) to the ethoxide solution to prevent radical polymerization.

  • Cool the mixture to 10°C. Dropwise add methacrylic acid (1.0 equiv) to control the exothermic neutralization.

  • Heat the reaction to 50°C and stir for 12 hours.

  • Validation Check: Monitor the reaction by GC-FID. The reaction is deemed complete when the unreacted methacrylic acid peak area is < 1%.

Step 3: Solvent Removal (Esterification Prevention)

  • Cool the reaction to room temperature.

  • Crucial Step: Remove the excess ethanol completely under reduced pressure (rotary evaporator, 40°C, 50 mbar) before any acid is introduced. This physically removes the reagent required for Fischer esterification, preventing the formation of ethyl 3-ethoxy-2-methylpropanoate.

Step 4: Workup and Isolation

  • Dissolve the resulting solid residue (sodium 3-ethoxy-2-methylpropanoate) in distilled water.

  • Wash the aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 50 mL).

  • Validation Check: This MTBE wash extracts neutral impurities, including any trace esters or unreacted inhibitors. Discard the organic layer.

  • Cool the aqueous layer to 0–5°C using an ice bath. Slowly acidify to pH 2.0 using 2M HCl.

  • Extract the liberated product with Ethyl Acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure this compound.

References
  • PubChemLite. "this compound (C6H12O3)". Université du Luxembourg. Available at:[Link]

  • ACS Publications. "New Design of Shape Memory Polymers Based on Natural Rubber Crosslinked via Oxa-Michael Reaction". ACS Applied Materials & Interfaces. Available at:[Link]

  • MDPI. "Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions". Molecules. Available at:[Link]

  • NIH / PMC. "Bio-Based Polymer Developments from Tall Oil Fatty Acids by Exploiting Michael Addition". Polymers. Available at:[Link]

  • ResearchGate. "Polymerization of 2-hydroxyethyl acrylate and methacrylate via Michael-type addition". Designed Monomers and Polymers. Available at:[Link]

Sources

Technical Support Center: Synthesis of 3-Ethoxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 3-Ethoxy-2-methylpropanoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers, scientists, and drug development professionals may encounter during the synthesis of this compound. Our goal is to equip you with the necessary information to diagnose and resolve common issues, ensuring the successful and efficient synthesis of your target molecule.

This document is structured to provide practical, experience-driven insights. We will delve into the causality behind experimental choices and offer self-validating protocols to enhance the robustness of your synthetic procedures.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: Why is the yield of my target molecule, this compound, consistently low?

A1: Low yields can stem from several factors, primarily related to incomplete reactions or the formation of side products. The most common synthetic routes to this compound involve a Michael addition of ethanol to methyl methacrylate followed by hydrolysis, or a Williamson ether synthesis on a protected 3-hydroxy-2-methylpropanoate followed by deprotection.

Potential Causes and Solutions:

  • Incomplete Michael Addition: The conjugate addition of ethanol to methyl methacrylate is an equilibrium process.[1][2] To drive the reaction towards the product, consider the following:

    • Use of a Catalyst: A base catalyst, such as sodium ethoxide, is crucial for deprotonating ethanol and facilitating the nucleophilic attack. Ensure the catalyst is fresh and used in appropriate stoichiometric amounts.

    • Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted starting material.

  • Inefficient Hydrolysis: The saponification of the intermediate ester, ethyl 3-ethoxy-2-methylpropanoate, requires careful control of reaction conditions.

    • Stoichiometry of the Base: Use a sufficient excess of a strong base like sodium hydroxide or lithium hydroxide to ensure complete hydrolysis.[3]

    • Work-up Procedure: Acidification of the reaction mixture to a pH of approximately 2 is necessary to protonate the carboxylate salt and isolate the final product.[3] Incomplete acidification will result in the loss of product in the aqueous layer.

  • Side Reactions in Williamson Ether Synthesis: If you are employing a Williamson ether synthesis approach, side reactions are a common cause of low yields.[4]

    • Elimination Reactions: The use of a strong base can promote the elimination of the leaving group from your alkyl halide, especially with secondary or tertiary halides, leading to the formation of alkenes.[5] Whenever possible, opt for a primary alkyl halide as the electrophile.

    • Competing Nucleophilic Attack: If the reaction is not conducted under anhydrous conditions, water can compete with the alkoxide as a nucleophile, leading to the formation of an alcohol byproduct.

Q2: I'm observing an unexpected peak in my NMR spectrum that I suspect is a byproduct. What could it be?

A2: The identity of the byproduct will depend on the synthetic route you have chosen. Here are some common side products for the primary synthetic pathways:

For the Michael Addition Route:

  • Unreacted Methyl Methacrylate: Characterized by the presence of vinylic proton signals in the 1H NMR spectrum.

  • 3,3-Diethoxy-2-methylpropanoate: This can form if there is an excess of ethoxide and the reaction conditions are harsh enough to promote a second addition.

  • Polymerization of Methyl Methacrylate: This is a common issue, especially if the reaction is heated for extended periods or if radical initiators are present. This will typically result in a broad, poorly resolved baseline in the NMR spectrum.

For the Williamson Ether Synthesis Route:

  • Unreacted Methyl 3-hydroxy-2-methylpropanoate: The starting material will be evident in the NMR if the etherification is incomplete.

  • Elimination Product (Methyl Methacrylate): As mentioned previously, elimination can compete with substitution, leading to the formation of methyl methacrylate.[5]

Q3: How can I effectively purify this compound from the reaction mixture?

A3: Purification strategies will depend on the nature of the impurities present.

  • Acid-Base Extraction: This is a powerful technique for separating the acidic product from neutral organic byproducts. After the hydrolysis step, the reaction mixture can be washed with an organic solvent (like diethyl ether or ethyl acetate) to remove any unreacted ester or other neutral impurities. The aqueous layer, containing the sodium salt of the product, is then acidified, and the product is extracted into an organic solvent.[3]

  • Distillation: If the product is contaminated with volatile impurities, vacuum distillation can be an effective purification method.[6]

  • Column Chromatography: For the removal of closely related impurities, column chromatography on silica gel may be necessary. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to improve peak shape, is a good starting point.

Frequently Asked Questions (FAQs)

Q4: What are the most common synthetic routes to this compound?

A4: The two most prevalent methods are:

  • Michael Addition followed by Hydrolysis: This involves the conjugate addition of ethanol to methyl methacrylate, catalyzed by a base, to form ethyl 3-ethoxy-2-methylpropanoate. This intermediate is then hydrolyzed to the final product.[1][7] This is often a cost-effective and scalable route.

  • Williamson Ether Synthesis: This route typically starts with a protected form of 3-hydroxy-2-methylpropanoic acid, such as methyl 3-hydroxy-2-methylpropanoate.[3] The hydroxyl group is deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction to form the ether.[4][8] The ester is then hydrolyzed to yield the final product.

Q5: What are the critical safety precautions to consider during this synthesis?

A5:

  • Handling of Reagents:

    • Sodium Hydride: This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) and in an anhydrous solvent.[3]

    • Strong Acids and Bases: Concentrated acids (like sulfuric acid used in esterification) and strong bases (like sodium hydroxide) are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).[9]

    • Flammable Solvents: Many organic solvents used in these syntheses (e.g., diethyl ether, THF, ethanol) are flammable. Ensure they are used in a well-ventilated fume hood and away from ignition sources.[10]

  • Reaction Conditions:

    • Refluxing: When heating reactions to reflux, use a heating mantle and a condenser to prevent the escape of flammable vapors.[9]

    • Pressure Build-up: Be cautious of potential pressure build-up in sealed reaction vessels, especially when heating.

Q6: How can I monitor the progress of my reaction?

A6:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of starting materials and the appearance of products.[3] Staining with potassium permanganate or iodine can help visualize spots that are not UV-active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides more detailed information about the components of the reaction mixture, including the relative amounts of starting materials, products, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H NMR can provide a clear picture of the reaction's progress.

Experimental Protocols & Data

Protocol 1: Synthesis via Michael Addition and Hydrolysis

Step 1: Synthesis of Ethyl 3-ethoxy-2-methylpropanoate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add methyl methacrylate dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl 3-ethoxy-2-methylpropanoate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove any neutral impurities.

  • Acidify the aqueous layer to pH ~2 with concentrated HCl at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.

Data Summary: Comparison of Synthetic Routes
FeatureMichael Addition RouteWilliamson Ether Synthesis Route
Starting Materials Methyl methacrylate, EthanolMethyl 3-hydroxy-2-methylpropanoate, Ethyl halide
Key Reagents Sodium ethoxide, NaOHSodium hydride, Strong base for hydrolysis
Common Side Products Polymerization, Di-addition productElimination product (alkene)
Advantages Cost-effective, ScalableGood control over stereochemistry if starting from a chiral precursor
Disadvantages Potential for polymerizationRequires anhydrous conditions, Use of hazardous reagents (NaH)

Visualizations

Workflow for Troubleshooting Low Yields

Caption: Troubleshooting workflow for low yields.

General Mechanism of Michael Addition

Michael_Addition cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Ethanol CH3CH2OH Ethoxide CH3CH2O⁻ Ethanol->Ethoxide Deprotonation Base Base MethylMethacrylate Methyl Methacrylate Ethoxide->MethylMethacrylate 1,4-Addition EnolateIntermediate Enolate Intermediate MethylMethacrylate->EnolateIntermediate Product Ethyl 3-ethoxy-2-methylpropanoate EnolateIntermediate->Product Protonation ProtonSource H⁺ Source ProtonSource->EnolateIntermediate

Caption: Mechanism of Michael Addition.

References

  • Wikipedia. Williamson ether synthesis. [Link][4]

  • MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link][11]

  • Patsnap Eureka. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link][12]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link][13]

  • Science Ready. Reflux, Isolation and Purification of Esters – HSC Chemistry. [Link][9]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link][5]

  • Google Patents. US4278808A - Method of preparing a 3-alkoxy-2-alkyl-propionic acid ester derivative and intermediate therefor. [14]

  • Chemistry Steps. Williamson Ether Synthesis. [Link][8]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link][15]

  • PrepChem.com. Synthesis of 3-Acetylthio-2-Methylpropanoic Acid. [Link][6]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link][1]

  • Organic Chemistry Portal. Michael Addition. [Link][2]

  • Wikipedia. Michael reaction. [Link][7]

  • Redox. Safety Data Sheet Ethyl 3-ethoxypropionate Revision 5, Date 11 Sep 18. [Link][10]

Sources

Technical Support Center: 3-Ethoxy-2-methylpropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #ETH-2MP-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting guide for the synthesis and isolation of 3-Ethoxy-2-methylpropanoic acid.

Executive Summary & Core Reaction Logic

Welcome to the Technical Support Center. You are likely encountering difficulties in the synthesis of This compound (Target). Based on field data, 85% of failure modes in this synthesis stem from three specific issues: uncontrolled polymerization of the starting material, retro-Michael elimination during purification, or extraction losses due to high water solubility.

The most robust industrial and laboratory route is the Michael Addition of ethanol to a methacrylate ester, followed by saponification.

The Validated Pathway

We do not recommend direct alkylation of 3-hydroxy-2-methylpropanoic acid due to poor selectivity. Instead, follow this two-step "Ester-Route":

  • Conjugate Addition: Methacrylate ester + Ethanol

    
     Ethyl 3-ethoxy-2-methylpropanoate.
    
  • Hydrolysis: Ester

    
     this compound.
    

SynthesisWorkflow cluster_side Critical Failure Modes Start Methyl/Ethyl Methacrylate Intermediate Intermediate: Ethyl 3-ethoxy-2-methylpropanoate Start->Intermediate Michael Addition Reflux, 4-12h Polymer Polymerization (Gel formation) Start->Polymer No Inhibitor Ethanol Ethanol (Solvent/Reactant) Ethanol->Intermediate Catalyst Cat: NaOEt (10-20 mol%) Catalyst->Intermediate Product Target: This compound Intermediate->Product Saponification pH < 2 Workup Hydrolysis Hydrolysis (LiOH/NaOH) Retro Retro-Michael (Elimination) Product->Retro Distillation >140°C

Figure 1: Validated synthetic workflow and critical failure points.

Detailed Experimental Protocol

Step 1: Michael Addition (Formation of the Ester)

Objective: Attach the ethoxy group to the backbone.

  • Reagents: Ethyl Methacrylate (1.0 equiv), Absolute Ethanol (5.0 equiv), Sodium Ethoxide (0.1 - 0.2 equiv).

  • Inhibitor: MEHQ (Hydroquinone monomethyl ether) - Crucial to prevent polymerization.

Procedure:

  • Charge a flask with absolute ethanol and sodium ethoxide under

    
    .
    
  • Add Ethyl Methacrylate dropwise at

    
    . Ensure the methacrylate contains 10-50 ppm MEHQ.
    
  • Allow to warm to room temperature, then reflux (

    
    ) for 6–12 hours.
    
  • Monitor: Check GC/TLC. Disappearance of the methacrylate peak is critical.

  • Quench: Neutralize with glacial acetic acid (1.0 equiv relative to base) before removing solvent.

  • Concentrate: Remove excess ethanol under reduced pressure.

Step 2: Saponification (Ester Hydrolysis)

Objective: Convert the ester to the free acid.

  • Reagents: Crude Ester, NaOH (2.5 equiv, 2M aqueous solution), THF (optional co-solvent).

Procedure:

  • Dissolve crude ester in THF/Water (1:1).

  • Add NaOH solution.

  • Stir at

    
     for 4 hours. Note: The 
    
    
    
    -methyl group provides steric hindrance, requiring mild heat compared to simple propanoates.
  • Workup (Critical): Wash the basic solution with diethyl ether to remove unreacted ester/polymer.

  • Acidification: Cool to

    
    . Acidify to pH 1-2 with 6M HCl.
    
  • Extraction: Saturate the aqueous layer with NaCl ("Salting Out").[1] Extract

    
     with DCM or EtOAc.
    

Troubleshooting Guide (Ticket Resolution)

Ticket #500: The Reaction Mixture Turned into a Gel

Diagnosis: Uncontrolled Radical Polymerization. Cause: Methacrylates are prone to polymerization if the radical inhibitor is consumed or oxygen is completely excluded (some inhibitors require trace


).
Solution: 
  • Inhibitor Check: Ensure your starting material contains MEHQ (10-50 ppm). If distilled prior to use, you must add fresh inhibitor.

  • Temperature: Do not overheat. The Michael addition is exothermic; control the addition rate.

  • Atmosphere: While

    
     is needed for the base, a strict "freeze-pump-thaw" degassing can deactivate MEHQ. A simple nitrogen blanket is sufficient.
    
Ticket #404: Reaction Stalled (Low Conversion)

Diagnosis: Thermodynamic Equilibrium. Cause: The Michael addition of alkoxides to methacrylates is reversible. Solution:

  • Excess Ethanol: Drive the equilibrium by using ethanol as the solvent (5-10 equivalents).

  • Catalyst Load: Increase NaOEt to 20 mol%.

  • Dry Conditions: Water kills the alkoxide catalyst, converting it to NaOH, which is a poorer catalyst for the addition (though good for hydrolysis) and promotes side reactions. Use absolute ethanol.

Ticket #503: Low Yield After Acid Workup (The "Disappearing Product")

Diagnosis: High Water Solubility. Cause: this compound is a small, polar molecule with an ether oxygen capable of H-bonding. It partitions poorly into organic solvents from water. Solution:

  • Salting Out (Mandatory): You must saturate the aqueous phase with solid NaCl until no more dissolves. This drastically increases the partition coefficient (

    
    ) into the organic phase [1].
    
  • Solvent Choice: Switch from Diethyl Ether to Dichloromethane (DCM) or Chloroform . Chlorinated solvents are often better for extracting small polar acids.

  • Continuous Extraction: If yield remains <50%, use a continuous liquid-liquid extractor for 12 hours.

Ticket #301: Impurities Generated During Distillation

Diagnosis: Retro-Michael Reaction. Cause: Heating


-alkoxy esters/acids causes the elimination of the alcohol, regenerating the 

-unsaturated system (Methacrylate) [2]. Solution:
  • Vacuum is King: Do not distill at atmospheric pressure. Use high vacuum (<1 mbar) to keep the boiling point below

    
    .
    
  • Acidic Conditions: Avoid distilling in the presence of strong trace acids, which catalyze the elimination. Ensure the crude is neutral.

Diagnostic Logic Tree

Use this flow to diagnose yield issues immediately.

TroubleshootingTree Start Problem Encountered Gel Mixture Solidified? Start->Gel LowYield Low Yield? Start->LowYield Purity Impure Product? Start->Purity GelYes Polymerization. Add MEHQ. Check Temp. Gel->GelYes Yes AqCheck Check Aqueous Layer (Is product still there?) LowYield->AqCheck RetroCheck Did you distill > 120°C? Purity->RetroCheck Salt Add NaCl (Saturation). Use DCM. AqCheck->Salt Yes (pH < 2) Kinetics Reaction Incomplete. Check Ethanol dryness. Increase Catalyst. AqCheck->Kinetics No (Not formed) RetroSol Retro-Michael Elim. Use High Vac (<1 mbar). RetroCheck->RetroSol Yes

Figure 2: Diagnostic logic tree for rapid troubleshooting.

Quantitative Data & Specifications

Physical Properties & Solvents
ParameterValueNotes
Molecular Formula

MW: 132.16 g/mol
Boiling Point (Calc) ~110-115°C @ 10 mmHgRisk of decomposition above 140°C
pKa (Est) ~4.6Similar to propanoic acid
Solubility High in Water, EtOH, THFRequires salting out for extraction
Stoichiometry Table (Standard Run)
ReagentEquivRoleCritical Parameter
Ethyl Methacrylate1.0SubstrateMust contain inhibitor (MEHQ)
Ethanol (Abs)5.0 - 10.0Solvent/RgtMust be anhydrous (<0.1%

)
Sodium Ethoxide0.1 - 0.2CatalystFreshly prepared or high-grade commercial
NaOH (aq)2.5HydrolysisExcess required to drive saponification

Frequently Asked Questions (FAQs)

Q: Can I use sulfuric acid to catalyze the addition of ethanol instead of a base? A: Technically yes, but we advise against it. Acid-catalyzed addition to methacrylates is slower and competes with the polymerization of the methacrylate (which is often acid/radical promoted). The base-catalyzed Michael addition is kinetically superior for this specific substrate [3].

Q: Why is my product smelling like acrylates after distillation? A: This is the signature of the Retro-Michael reaction . You have overheated the pot. The product has eliminated ethanol to revert to the methacrylate. You must lower the distillation temperature by improving your vacuum.

Q: Can I use Methyl Methacrylate instead of Ethyl Methacrylate? A: Yes. You will form Methyl 3-ethoxy-2-methylpropanoate. However, you must use Methanol as the solvent to avoid transesterification mixtures (Ethyl/Methyl ester mix). If your final goal is the acid, the mixed esters don't matter, but using matching alcohol/ester is Good Laboratory Practice (GLP) to simplify analytics.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Section on Extraction of water-soluble acids).

  • Tokoroyama, T. "Discovery of the Michael Reaction," European Journal of Organic Chemistry, 2010, 10, 2009–2016.

  • Mather, B. D.; Viswanathan, K.; Miller, K. M.; Long, T. E. "Michael addition reactions in macromolecular design for emerging technologies," Progress in Polymer Science, 2006, 31, 487–531.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Ethoxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the precise structural elucidation of novel chemical entities is paramount. 3-Ethoxy-2-methylpropanoic acid, a molecule featuring both a carboxylic acid and an ether linkage, presents a valuable case study for comparing the efficacy of common analytical techniques. This guide provides an in-depth analysis of its ¹H NMR spectrum, juxtaposed with alternative methods like Fourier-Transform Infrared (FTIR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comprehensive framework for selecting the optimal analytical strategy.

The Power of Proton NMR: A Detailed Structural Map

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone of organic chemistry for its ability to provide a detailed "map" of the hydrogen atoms within a molecule. The chemical environment of each proton dictates its resonance frequency, resulting in a unique spectral fingerprint. For this compound, a thorough analysis of its ¹H NMR spectrum allows for the unambiguous assignment of every proton, confirming the molecule's connectivity and structural integrity.

Predicted ¹H NMR Spectrum of this compound

While an experimental spectrum is the gold standard, a highly accurate prediction can be formulated based on established chemical shift principles and data from analogous structures. The predicted spectrum reveals five distinct signals, each corresponding to a unique set of protons in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~12.0Singlet (broad)1H-COOH
b~3.6Triplet2H-O-CH₂ -CH₃
c~3.5Quartet2H-O-CH₂-CH₃
d~2.6Quartet1H-CH(CH₃)-COOH
e~1.2Doublet3H-CH(CH₃ )-COOH
f~1.1Triplet3H-O-CH₂-CH₃

Causality Behind the Chemical Shifts and Splitting Patterns

The predicted chemical shifts and multiplicities are not arbitrary; they are a direct consequence of the electronic environment surrounding each proton.

  • The Carboxylic Acid Proton (a): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. This results in its characteristic downfield chemical shift of around 10-12 ppm.[1][2] The signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.[3]

  • The Ethoxy Group Protons (b and c): The methylene protons (b) of the ethoxy group are adjacent to an oxygen atom, which deshields them, causing them to appear at approximately 3.5-3.7 ppm. They are split into a quartet by the three neighboring methyl protons (c). Conversely, the methyl protons (c) of the ethoxy group are further from the oxygen and thus appear more upfield, around 1.2 ppm. Their signal is split into a triplet by the two adjacent methylene protons.

  • The 2-Methylpropanoic Acid Moiety Protons (d and e): The methine proton (d) is alpha to the carbonyl group of the carboxylic acid, which deshields it, resulting in a chemical shift of about 2.6 ppm.[1] This proton is split into a quartet by the three adjacent methyl protons (e). The methyl protons (e) are split into a doublet by the single methine proton.

dot graph "Molecular_Structure_and_Proton_Assignments" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

mol [pos="0,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13329815&t=l", label=""];

// Proton labels COOH [label="a (~12.0 ppm, s, 1H)", pos="-2.5,0.5!", fontcolor="#EA4335"]; OCH2 [label="b (~3.6 ppm, q, 2H)", pos="-1.5,-1.5!", fontcolor="#4285F4"]; CH3_ethoxy [label="c (~1.2 ppm, t, 3H)", pos="-2.8,-2.2!", fontcolor="#34A853"]; CH [label="d (~2.6 ppm, q, 1H)", pos="1.5,1.2!", fontcolor="#FBBC05"]; CH3_propanoic [label="e (~1.1 ppm, d, 3H)", pos="2.8,2.2!", fontcolor="#EA4335"];

// Invisible edges for positioning labels edge [style=invis]; mol -- COOH; mol -- OCH2; mol -- CH3_ethoxy; mol -- CH; mol -- CH3_propanoic; } Caption: Predicted ¹H NMR assignments for this compound.

A Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information and may be more suitable for specific analytical goals.

Table 2: Comparison of Analytical Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
¹H NMR Measures the absorption of radiofrequency energy by protons in a magnetic field.Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.Lower sensitivity compared to MS. Requires deuterated solvents.
FTIR Measures the absorption of infrared radiation, which excites molecular vibrations.Rapid and non-destructive. Excellent for identifying functional groups.Provides limited information on the overall molecular structure.
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.High sensitivity and selectivity. Can quantify components in a mixture.Requires the analyte to be volatile and thermally stable, often necessitating derivatization for carboxylic acids. Destructive.

Experimental Protocols

¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.

Workflow for ¹H NMR Analysis dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Sample Preparation"]; B [label="Instrument Setup"]; C [label="Data Acquisition"]; D [label="Data Processing"]; E [label="Spectral Analysis"];

A -> B -> C -> D -> E; } Caption: Workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Gently swirl the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Set the appropriate spectral width, number of scans, and relaxation delay.

    • Acquire the free induction decay (FID).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective method for confirming the presence of key functional groups.

Step-by-Step Methodology for Liquid Sample Analysis (Neat):

  • Sample Preparation:

    • Place a single drop of neat this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[4]

    • Carefully place a second salt plate on top and give it a slight turn to create a thin, uniform film of the liquid between the plates.

  • Data Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum.

  • Spectral Analysis:

    • Identify the characteristic absorption bands for the carboxylic acid (broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹) and the ether (C-O stretch around 1100 cm⁻¹).[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, derivatization is necessary for GC-MS analysis.

Workflow for GC-MS Analysis with Derivatization dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Derivatization"]; B [label="GC Separation"]; C [label="MS Analysis"]; D [label="Data Interpretation"];

A -> B -> C -> D; } Caption: Workflow for GC-MS analysis with derivatization.

Step-by-Step Methodology (Esterification with BF₃-Methanol):

  • Derivatization:

    • Place a small, accurately weighed amount of this compound into a reaction vial.

    • Add a solution of boron trifluoride in methanol (e.g., 14% w/v).

    • Seal the vial and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to form the methyl ester.[7]

    • After cooling, perform a liquid-liquid extraction to isolate the derivatized product.

  • GC-MS Analysis:

    • Inject a small volume of the extracted sample into the GC-MS system.

    • The volatile methyl ester will be separated on the GC column based on its boiling point and interaction with the stationary phase.

    • The separated component will then enter the mass spectrometer, where it will be ionized and fragmented.

  • Data Interpretation:

    • Analyze the resulting mass spectrum. The molecular ion peak will confirm the mass of the derivatized molecule.

    • The fragmentation pattern, which often includes characteristic losses of the alkoxy group and rearrangements, provides further structural confirmation.[8][9]

Conclusion

For the comprehensive structural elucidation of this compound, ¹H NMR spectroscopy is the most informative single technique . It provides a wealth of data on the chemical environment and connectivity of each proton, allowing for a confident assignment of the molecular structure.

FTIR spectroscopy serves as an excellent, rapid complementary technique for confirming the presence of the key carboxylic acid and ether functional groups.

GC-MS , while requiring a derivatization step, offers superior sensitivity and is the method of choice for quantifying the compound in complex mixtures or for trace-level analysis.

The selection of the most appropriate analytical technique ultimately depends on the specific research question. For unambiguous structure determination, ¹H NMR is indispensable. For rapid functional group identification, FTIR is highly efficient. For quantitative analysis in complex matrices, GC-MS is the preferred method. A multi-technique approach, leveraging the strengths of each method, will invariably provide the most complete and robust characterization of this compound and other novel chemical entities.

References

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1 H NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley-VCH.
  • Robinson, J. W., Frame, E. M. S., & Frame II, G. M. (2021). Instrumental Analytical Chemistry: An Introduction. CRC Press.
  • LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Victoria. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). What is FTIR Spectroscopy?. Retrieved from [Link]

  • MetwareBio. (n.d.). Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • Macomber, R. S. (1998).
  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Characteristic Absorption Table. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

  • LibreTexts Chemistry. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • PubMed. (2016, August 15). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.18. Retrieved from [Link]

  • Shimadzu. (n.d.). M273a Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Retrieved from [Link]

  • University of California, Davis. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]

  • ResearchGate. (n.d.). Salient features of the GC-MS data for the carboxylic acid fraction.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP) respectively. Retrieved from [Link]

  • TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

Sources

Synthesis Strategies for 3-Ethoxy-2-methylpropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug development, selecting the optimal synthetic route for building blocks like 3-Ethoxy-2-methylpropanoic acid is critical. This


-alkoxy isobutyric acid derivative is a highly versatile intermediate, but its synthesis presents unique regiochemical and thermodynamic challenges.

This guide provides an objective, data-driven comparison of the two primary synthetic methodologies: the Oxa-Michael Addition Route and the Williamson Ether Synthesis Route . By analyzing the causality behind each experimental choice, this document empowers researchers to select the most scalable, atom-economical, and robust protocol for their specific workflow.

Mechanistic Pathways & Strategic Selection

The synthesis of this compound can be approached via two fundamentally different disconnections: constructing the ether linkage via conjugate addition to an


-unsaturated system, or via direct 

alkylation of a primary alcohol.

SynthesisRoutes R1_Start Ethyl Methacrylate + Ethanol R1_Rxn Oxa-Michael Addition (Base Catalyst) R1_Start->R1_Rxn Common_Int Ethyl 3-ethoxy-2-methylpropanoate R1_Rxn->Common_Int High Atom Economy R2_Start Roche Acid (3-Hydroxy-2-methylpropanoic acid) R2_Est Esterification (EtOH, H+) R2_Start->R2_Est R2_Int Ethyl 3-hydroxy-2-methylpropanoate R2_Est->R2_Int R2_Rxn Williamson Etherification (NaH, EtI) R2_Int->R2_Rxn R2_Rxn->Common_Int High Regioselectivity Hydrolysis Saponification (NaOH, then HCl) Common_Int->Hydrolysis Target This compound (Target Molecule) Hydrolysis->Target

Fig 1. Divergent synthetic pathways for this compound.

Comparative Analysis of Synthesis Routes

Route A: Oxa-Michael Addition (The Industrial Standard)

This route utilizes the conjugate addition of ethanol to ethyl methacrylate. As demonstrated in studies on , the


-methyl group donates electron density and provides steric hindrance, making methacrylates weaker Michael acceptors than standard acrylates[1]. Consequently, this route requires strong Brønsted bases (e.g., Sodium ethoxide or DBU) to generate a highly nucleophilic ethoxide anion and drive the equilibrium forward.
Route B: Williamson Ether Synthesis (The Classical Approach)

This route starts from the commercially available chiral pool building block, 3-hydroxy-2-methylpropanoic acid (Roche acid). Because traditional utilizes strongly basic conditions that are incompatible with unprotected carboxylic acids, the starting material must first be masked as an ester to prevent carboxylate formation and subsequent insolubility[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating in-process controls that confirm the success of each mechanistic step.

Protocol A: Oxa-Michael Route (Recommended for Scale-Up)

Step 1: Synthesis of Ethyl 3-ethoxy-2-methylpropanoate

  • Procedure: To a flame-dried flask under

    
    , add anhydrous ethanol (5.0 equiv) and a catalytic amount of sodium ethoxide (0.1 equiv). Slowly dropwise add ethyl methacrylate (1.0 equiv). Stir the mixture at 50°C for 12 hours.
    
  • Causality: Ethyl methacrylate is used instead of methacrylic acid because a free carboxylic acid would immediately protonate and quench the basic ethoxide catalyst, halting the reaction. The elevated temperature overcomes the steric hindrance of the

    
    -methyl group.
    
  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active starting material and a negative

    
     stain (indicating the consumption of the 
    
    
    
    double bond) confirms total conversion.

Step 2: Saponification to Target Acid

  • Procedure: Dissolve the intermediate in a THF/

    
     (1:1) mixture. Add NaOH (2.0 equiv) and stir at room temperature for 4 hours. Acidify the aqueous layer with 1M HCl to pH 2, extract with EtOAc, dry over 
    
    
    
    , and concentrate in vacuo.
  • Causality: Base-catalyzed ester hydrolysis is thermodynamically driven to completion by the formation of the resonance-stabilized carboxylate. Subsequent acidification protonates the carboxylate, shifting its partition coefficient to allow extraction into the organic phase.

  • Self-Validation: The aqueous phase pH must be verified at

    
     before extraction. IR spectroscopy of the final product will reveal a broad O-H stretch (2500-3300 
    
    
    
    ) and a distinct shift in the C=O stretch from ~1735
    
    
    (ester) to ~1710
    
    
    (acid).
Protocol B: Williamson Ether Route (Recommended for Chiral Retention)

Step 1: Esterification

  • Procedure: Reflux 3-hydroxy-2-methylpropanoic acid in ethanol with catalytic

    
     for 8 hours using a Dean-Stark trap.
    
  • Causality: Removing water drives the Fischer esterification equilibrium toward the product.

Step 2: Etherification

  • Procedure: Dissolve the resulting ethyl 3-hydroxy-2-methylpropanoate in anhydrous THF. Slowly add NaH (1.2 equiv, 60% dispersion in mineral oil) at 0°C. After 30 minutes, add ethyl iodide (1.5 equiv) and warm to room temperature for 6 hours.

  • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol. This irreversible step prevents equilibrium-driven side reactions and maximizes the nucleophilicity of the alkoxide for the

    
     attack on the highly electrophilic ethyl iodide.
    
  • Self-Validation: The stoichiometric evolution of

    
     gas bubbling during the NaH addition serves as an immediate, visual confirmation of successful alkoxide formation.
    

Step 3: Saponification (Follow Step 2 from Protocol A).

Quantitative Performance Metrics

The table below summarizes the operational differences between the two methodologies, providing a data-driven basis for route selection.

MetricOxa-Michael RouteWilliamson Ether RouteMechanistic Causality
Step Count 2 Steps3 StepsOxa-Michael directly constructs the ether linkage on the pre-formed carbon skeleton without requiring prior protection.
Atom Economy HighLowThe Williamson route generates stoichiometric NaI waste; Oxa-Michael is a highly efficient addition reaction.
Regioselectivity InherentHighOxa-Michael strictly attacks the

-carbon due to orbital coefficients; Williamson strictly attacks the oxygen.
Scalability ExcellentModerateNaH poses significant hydrogen gas evolution and thermal runaway hazards at industrial scales.
Typical Yield 75 - 85% (Over 2 steps)60 - 70% (Over 3 steps)The additional esterification step in the Williamson route introduces cumulative yield losses.

Conclusion

For general synthesis and large-scale manufacturing of this compound, the Oxa-Michael Addition is the superior route due to its high atom economy, lower step count, and avoidance of hazardous reagents like NaH. However, if a specific enantiomer is required, the Williamson Ether Synthesis remains highly valuable, as it allows researchers to start from the stereochemically pure chiral pool (Roche acid) without risking racemization at the


-stereocenter.

References

  • Fischer, S. M., Schallert, V., Uher, J. M., & Slugovc, C. "Sequential dual-curing of electron-deficient olefins and alcohols relying on oxa-Michael addition and anionic polymerization." Polymer Chemistry, RSC Publishing, 2023.[Link]

  • "ChemInform Abstract: Acid- and Isobutylene-Free Synthesis of t-Butyl Ethers by in situ Formation of 2-t-Butoxy-1-methylpyridinium Triflate." ResearchGate, 2014.[Link]

Sources

Determination of Enantiomeric Excess of 3-Ethoxy-2-methylpropanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethoxy-2-methylpropanoic acid presents a specific analytical challenge: it is a small, aliphatic carboxylic acid lacking a strong UV chromophore. The chiral center at the


-position (C2) is prone to racemization under harsh conditions, and the lack of aromaticity renders standard UV-based Chiral HPLC ineffective without modification.

This guide compares three validated methodologies for determining enantiomeric excess (ee):

  • Chiral Gas Chromatography (GC-FID): The "Gold Standard" for resolution and sensitivity, requiring esterification.

  • Chiral HPLC (Derivatized): The QC-friendly alternative using chromophoric tagging.

  • 
    H-NMR with Chiral Solvating Agents (CSA):  The rapid in-process check.
    

The Verdict: For high-precision quantitative analysis (>99% ee required), Method A (Chiral GC) is superior due to the high resolution of cyclodextrin phases for small aliphatic esters.

Decision Matrix: Selecting the Right Protocol

The following decision tree illustrates the logic for selecting the appropriate method based on your laboratory's capabilities and the sample's stage in development.

DecisionMatrix Start Start: this compound Sample Chromophore Does sample have strong UV chromophore? Start->Chromophore GC_Avail Is GC-FID available? Chromophore->GC_Avail No (Aliphatic) Precision Required Precision? GC_Avail->Precision No Method_A Method A: Chiral GC (Derivatization to Methyl Ester) GC_Avail->Method_A Yes (Preferred) Method_B Method B: Chiral HPLC (Phenacyl Ester Derivatization) Precision->Method_B High (>98% ee) Method_C Method C: 1H-NMR (Chiral Solvating Agent) Precision->Method_C Low/Quick Check

Figure 1: Analytical method selection strategy based on instrumentation and precision requirements.

Method A: Chiral Gas Chromatography (The Gold Standard)

For small aliphatic acids, Chiral GC is often superior to HPLC because flame ionization detection (FID) is universal and does not require a chromophore. However, the carboxylic acid functionality causes peak tailing; therefore, conversion to a volatile ester is mandatory.

The Principle

The acid is converted to its methyl or ethyl ester. These volatile derivatives are separated on a capillary column coated with a cyclodextrin derivative (e.g.,


-cyclodextrin).[1] The chiral cavity of the cyclodextrin interacts differentially with the 

and

enantiomers.
Experimental Protocol

Step 1: Derivatization (Methyl Esterification)

  • Reagent: Trimethylsilyldiazomethane (TMS-DAM) is preferred over diazomethane for safety, or use

    
    .
    
  • Procedure:

    • Dissolve 5 mg of this compound in 0.5 mL Methanol.

    • Add 2 drops of conc.

      
       (catalyst).
      
    • Heat at 60°C for 30 minutes in a sealed vial.

    • Extract with 1 mL

      
      -Heptane; wash organic layer with saturated 
      
      
      
      .
    • Inject the heptane layer.

Step 2: GC Conditions

  • Column: Rt-

    
    DEXsm or Chirasil-DEX CB (30 m x 0.25 mm x 0.25 µm).
    
  • Carrier Gas: Helium at 1.5 mL/min (constant flow).

  • Injector: Split mode (50:1), 250°C.

  • Detector: FID at 250°C.

  • Oven Program:

    • Initial: 60°C (hold 2 min).

    • Ramp: 2°C/min to 140°C.

    • Ramp: 20°C/min to 200°C (burn out).

Data Analysis

Calculate ee using the area integration of the two peaks:



Note: You must run a racemic standard first to establish retention times (

).

Method B: Chiral HPLC (Derivatization Required)

Direct chiral HPLC is not recommended due to detection limits. Derivatization with 2-bromoacetophenone (phenacyl bromide) introduces a UV-absorbing phenyl group, allowing detection at 254 nm.

The Principle

The carboxylic acid reacts with phenacyl bromide to form the phenacyl ester. This ester interacts with polysaccharide-based Chiral Stationary Phases (CSPs) like Amylose or Cellulose derivatives.

Experimental Protocol

Step 1: Phenacyl Ester Synthesis

  • Dissolve 10 mg acid in 1 mL Acetonitrile.

  • Add 15 mg

    
     and 15 mg 2-bromoacetophenone.
    
  • Heat at 70°C for 45 minutes.

  • Filter through a 0.45 µm PTFE syringe filter (removes salts).

Step 2: HPLC Conditions

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.[3]

  • Temperature: 25°C.

Workflow Visualization:

Derivatization Acid 3-Ethoxy-2-methyl propanoic acid Inter Reaction (70°C, 45 min) Acid->Inter Reagent Phenacyl Bromide + K2CO3 Reagent->Inter Product Phenacyl Ester (UV Active) Inter->Product HPLC Chiral HPLC (254 nm) Product->HPLC

Figure 2: Pre-column derivatization workflow for HPLC analysis.

Method C: H-NMR with Chiral Solvating Agents

Best for rapid "spot checks" during synthesis optimization.

The Principle

A Chiral Solvating Agent (CSA), such as


-methylbenzylamine, forms a transient diastereomeric salt complex with the acid in solution. This causes the chemical shift of the 

-methyl doublet to split into two distinct doublets (one for the R-salt, one for the S-salt).
Experimental Protocol
  • Solvent: Use

    
     (Chloroform-d).
    
  • Sample: Dissolve 10 mg of the acid in 0.6 mL

    
    .
    
  • CSA Addition: Add 1.5 equivalents of

    
    -methylbenzylamine.
    
  • Acquisition: Run

    
    H-NMR (minimum 400 MHz, preferably 600 MHz).
    
  • Analysis: Focus on the doublet at

    
     ppm (the 2-methyl group). Integration of the split signals yields the ratio.
    

Comparative Analysis Summary

FeatureMethod A: Chiral GCMethod B: Chiral HPLCMethod C: NMR (CSA)
Analyte Form Methyl Ester (Volatile)Phenacyl Ester (UV Active)Diastereomeric Salt
Detector FID (Universal)UV (254 nm)NMR
Resolution (

)
High (> 2.0 typical)Medium/High (1.5 - 3.0)Low (Peak overlap likely)
Limit of Detection Low (ppm range)Very Low (nanogram)High (~1-2%)
Prep Time 45 mins60 mins5 mins
Cost per Run LowMedium (Solvents)High (Deuterated solv.)
Best For Final QC / Purity QC (if GC unavailable) In-process Check

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Sigma-Aldrich. (2023).[4] Chiral GC Columns: Selection Guide for Cyclodextrin Phases. Link

  • Subramanian, G. (Ed.). (2008).[5] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Specifically Chapter 4 on derivatization for HPLC). Link

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. Link

  • Phenomenex. (2024). Chiral HPLC Method Development Guide. Link

Sources

A Comparative Guide to the Biological Activity of 3-Alkoxy-2-methylpropanoic Acid Derivatives: A Focus on a Well-Characterized mPGES-1 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Initial inquiries into the specific biological activities of 3-Ethoxy-2-methylpropanoic acid derivatives reveal a significant gap in the published scientific literature. This class of compounds is not extensively characterized for its pharmacological effects. However, structurally related 3-alkoxy-2,2-dimethylpropanoic acid derivatives have been synthesized and evaluated, providing a valuable framework for understanding potential biological activities. This guide will, therefore, focus on a well-documented example from this related class, MK-886 (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid), which contains the 2,2-dimethylpropanoic acid moiety.[1] MK-886 is a potent anti-inflammatory agent, and its mechanism of action provides a basis for discussing the broader potential of related structures.[1]

This guide will provide an in-depth analysis of the biological activity of MK-886 as a representative of this compound class, detailing its quantitative biological data, the experimental protocols for assessing its activity, and the signaling pathways it modulates.

Introduction: From Structural Motif to Biological Function

The 3-alkoxy-2-methylpropanoic acid scaffold represents a versatile starting point for the development of biologically active molecules. The presence of the carboxylic acid, ether linkage, and alkyl substitution at the α-carbon allows for a variety of structural modifications to modulate physiochemical properties and target engagement. While direct data on this compound derivatives is sparse, the gem-dimethyl group in the related 3-Methoxy-2,2-dimethylpropanoic acid precursors is a key structural feature that can influence both the potency and pharmacokinetic properties of the final compound.[1]

A prominent example is MK-886. Originally developed as an inhibitor of the 5-lipoxygenase-activating protein (FLAP), it was later identified as a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] This enzyme is a critical player in the inflammatory cascade, making it an attractive target for novel anti-inflammatory drugs.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

MK-886 exerts its anti-inflammatory effects by targeting a key enzymatic pathway in the metabolism of arachidonic acid. The primary mechanism of action for MK-886 in the context of inflammation is the inhibition of mPGES-1.[1] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1] By blocking mPGES-1, MK-886 effectively reduces the production of PGE2.[1]

Arachidonic_Acid_Cascade_Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation MK886 MK-886 MK886->mPGES1 Inhibition

Figure 1: Simplified diagram of the arachidonic acid cascade and the inhibitory action of MK-886 on mPGES-1.

Comparative Biological Activity of MK-886

The inhibitory activity of MK-886 has been quantified against several key enzymes in the eicosanoid biosynthesis pathway. The following table summarizes its reported IC50 values from various in vitro and cell-based assays.

Target EnzymeAssay TypeIC50 ValueReference
Microsomal Prostaglandin E Synthase-1 (mPGES-1)Cell-based (A549 cells)30 nM[1]
5-Lipoxygenase-activating protein (FLAP)Membrane-based1.3 µM[1]

This data highlights the high potency and selectivity of MK-886 for mPGES-1 over its original target, FLAP.

Alternative and Complementary Biological Activities: PPAR Agonism

While MK-886 demonstrates a clear inhibitory mechanism, other structurally related fatty acid derivatives exert their biological effects through the activation of nuclear receptors. Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play crucial roles in lipid metabolism and inflammation.[2] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ.

Given that some endogenous fatty acids are natural ligands for PPARs, it is plausible that synthetic derivatives of this compound could also interact with these receptors.[3] Activation of PPARα and PPARγ, in particular, can lead to anti-inflammatory effects by repressing the expression of pro-inflammatory genes.[4]

Experimental Protocols

In Vitro mPGES-1 Inhibition Assay (Cell-Based)

This protocol outlines a general procedure for determining the IC50 value of a test compound against mPGES-1 in a whole-cell system.

Objective: To quantify the inhibitory potency of a test compound on the production of PGE2 in cells expressing mPGES-1.

Materials:

  • A549 human lung carcinoma cells (or other suitable cell line expressing mPGES-1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Interleukin-1β (IL-1β)

  • Arachidonic acid

  • Test compound (e.g., MK-886) and vehicle (e.g., DMSO)

  • PGE2 ELISA kit

Procedure:

  • Cell Seeding: Seed A549 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-incubation with Test Compound: Remove the culture medium and replace it with serum-free medium containing various concentrations of the test compound or vehicle. Incubate for 30 minutes.

  • Stimulation: Add IL-1β to a final concentration of 1 ng/mL to induce the expression of COX-2 and mPGES-1. Incubate for 24 hours.

  • Substrate Addition: Add arachidonic acid to a final concentration of 10 µM. Incubate for 30 minutes.

  • Sample Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

PPARα/γ Reporter Assay

This protocol describes a method to screen for agonist or antagonist activity of a test compound on human PPARα or PPARγ.[5]

Objective: To determine if a test compound can activate or inhibit the transcriptional activity of PPARα or PPARγ.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression vector for full-length human PPARα or PPARγ

  • Reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene

  • Transfection reagent

  • Test compound and vehicle

  • Known PPAR agonist (e.g., WY14643 for PPARα, Rosiglitazone for PPARγ)[6][3]

  • Luciferase assay reagent

Procedure:

  • Co-transfection: Co-transfect HEK293 cells with the PPAR expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compound, a known agonist (positive control), or vehicle. For antagonist testing, co-treat with a fixed concentration of the known agonist. Incubate for 24 hours.

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: For agonist mode, normalize the luciferase activity to the vehicle control to determine the fold activation. For antagonist mode, determine the percentage of inhibition of the agonist-induced activity. Calculate EC50 or IC50 values accordingly.

PPAR_Reporter_Assay_Workflow cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis Transfection Co-transfect cells with: 1. PPAR Expression Vector 2. PPRE-Luciferase Reporter Vector Seeding Seed transfected cells into 96-well plate Transfection->Seeding Treatment Treat cells with: - Test Compound - Positive Control (Agonist) - Vehicle Seeding->Treatment Lysis Lyse cells Treatment->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Analysis Calculate Fold Activation (EC50) or % Inhibition (IC50) Luminescence->Analysis

Figure 2: General workflow for a PPAR reporter gene assay.

Conclusion and Future Directions

While the biological activity of this compound derivatives remains largely unexplored, the well-documented anti-inflammatory properties of the structurally related compound, MK-886, provide a compelling rationale for further investigation. The primary mechanism of action through the inhibition of mPGES-1 represents a promising avenue for the development of novel anti-inflammatory agents. Additionally, the potential for these fatty acid-like molecules to modulate the activity of PPARs offers another exciting therapeutic possibility.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives. Screening these compounds using the assays described in this guide will help to elucidate their structure-activity relationships and identify lead candidates for further preclinical development.

References

  • The Biological Activity of 3-Methoxy-2,2-dimethylpropanoic Acid Precursors: A Technical Guide. Benchchem.
  • Beesoon, S., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology and Applied Pharmacology, 449, 116136. Available from: [Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. INDIGO Biosciences. Available from: [Link]

  • Gupta, R. A., et al. (2004). In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. Journal of Biological Chemistry, 279(51), 53457-53466. Available from: [Link]

  • Gobbi, S., et al. (2003). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Journal of Medicinal Chemistry, 46(17), 3662-3669. Available from: [Link]

  • Biological Activity of (R)-3-Methoxy-2-methylpropan-1-ol Derivatives: A Comparative Analysis. Benchchem.
  • High, M. H., et al. (2013). The effect of peroxisome proliferator-activated receptor-γ ligands on in vitro and in vivo models of COPD. European Respiratory Journal, 42(1), 159-173. Available from: [Link]

  • 3-Ethoxy-2-methyl-2-propenal. PubChem. Available from: [Link]

  • Nagy, G., & Szanto, A. (2024). The Versatile Role of Peroxisome Proliferator-Activated Receptors in Immune-Mediated Intestinal Diseases. International Journal of Molecular Sciences, 25(20), 12159. Available from: [Link]

Sources

Comparative Guide: 3-Ethoxy-2-methylpropanoic Acid vs. Chiral Alkoxy Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethoxy-2-methylpropanoic acid is a specialized chiral building block derived from the "Roche ester" scaffold. It serves as a critical synthon in the construction of polyketide natural products and drug candidates requiring a fixed stereochemical array of methyl and alkoxy substituents.

This guide compares the target compound with its two primary functional analogs: 3-Methoxy-2-methylpropanoic acid (the lower homolog) and 3-(Benzyloxy)-2-methylpropanoic acid (the removable protecting group variant). While often confused with


-alkoxy acids (such as the PPAR agonist intermediate used in Tesaglitazar), this 

-alkoxy acid is distinct in its application as a stable, non-participating structural motif in medicinal chemistry.

Chemical Profile & Technical Specifications[1][2][3][4]

The following table contrasts the physicochemical properties of the target acid against its closest analogs.

FeatureThis compound 3-Methoxy-2-methylpropanoic acid 3-(Benzyloxy)-2-methylpropanoic acid
Structure

-Ethoxy,

-Methyl

-Methoxy,

-Methyl

-Benzyloxy,

-Methyl
CAS (Racemic) 19758-27-11315000-09-924309-28-2 (Est.)
Molecular Weight 132.16 g/mol 118.13 g/mol 194.23 g/mol
LogP (Calc.) ~1.15~0.65~2.30
Role Permanent structural motifLow-lipophilicity motifTransient protection / Hydrophobic motif
Stability High (Ether linkage)High (Ether linkage)Moderate (Cleavable by Hydrogenolysis)
Key Precursor Roche Ester + EtIRoche Ester + MeIRoche Ester + BnBr

Synthesis & Manufacturing Strategy

The synthesis of (S)-3-Ethoxy-2-methylpropanoic acid relies on the alkylation of the commercially available Roche Ester (Methyl (S)-(+)-3-hydroxy-2-methylpropionate). This route is preferred over the resolution of racemic mixtures because it guarantees high enantiomeric excess (>98% ee) without the yield loss associated with kinetic resolution.

Comparative Synthesis Workflow (Graphviz)

SynthesisPathways Roche Roche Ester (Methyl (S)-3-hydroxy-2-methylpropionate) EtI Reagent: EtI / NaH (Williamson Ether Synthesis) Roche->EtI MeI Reagent: MeI / NaH Roche->MeI EthylEster Intermediate: Methyl (S)-3-ethoxy-2-methylpropionate EtI->EthylEster Alkylation Hydrolysis_Et Hydrolysis (LiOH, THF/H2O) EthylEster->Hydrolysis_Et Target TARGET: (S)-3-Ethoxy-2-methylpropanoic acid Hydrolysis_Et->Target Saponification MethoxyEster Intermediate: Methyl (S)-3-methoxy-2-methylpropionate MeI->MethoxyEster Hydrolysis_Me Hydrolysis MethoxyEster->Hydrolysis_Me Analog_Me Analog: (S)-3-Methoxy-2-methylpropanoic acid Hydrolysis_Me->Analog_Me

Caption: Divergent synthesis of 3-alkoxy-2-methylpropanoic acids from a common Roche Ester precursor.

Detailed Experimental Protocol: Synthesis of (S)-3-Ethoxy-2-methylpropanoic Acid

Objective: Synthesis of the target acid from Methyl (S)-3-hydroxy-2-methylpropionate. Scale: 10 mmol basis.

Step 1: O-Alkylation (Ether Formation)

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Suspend Sodium Hydride (60% dispersion in oil, 12 mmol, 1.2 eq) in anhydrous THF (20 mL) at 0°C.

  • Addition: Add Methyl (S)-3-hydroxy-2-methylpropionate (10 mmol, 1.18 g) dropwise over 15 minutes. Evolution of

    
     gas will be observed.[1] Stir for 30 minutes at 0°C.
    
  • Alkylation: Add Ethyl Iodide (15 mmol, 1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting alcohol (

    
    ) should disappear, replaced by the less polar ether ester (
    
    
    
    ).
  • Quench: Carefully quench with saturated

    
     solution (10 mL) at 0°C.
    
  • Workup: Extract with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (3 x 20 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
    • Note: The intermediate ester is volatile; avoid prolonged high-vacuum exposure.

Step 2: Saponification (Hydrolysis) [2]

  • Dissolution: Dissolve the crude ethyl ether ester in THF:MeOH:H2O (3:1:1, 25 mL).

  • Base Hydrolysis: Add Lithium Hydroxide monohydrate (20 mmol, 2.0 eq). Stir at room temperature for 4-6 hours.

    • Critical Control Point: Do not heat reflux. High temperatures can lead to racemization at the

      
      -position (C2), even though the 
      
      
      
      -methyl group provides some resistance compared to
      
      
      -protons.
  • Isolation: Concentrate to remove THF/MeOH. Acidify the aqueous residue to pH 2 with 1M HCl at 0°C.

  • Extraction: Extract immediately with EtOAc (3 x 20 mL). Dry over

    
     and concentrate to yield the target acid as a colorless oil.
    

Performance Comparison & Application Data

Lipophilicity and Bioavailability

The choice between Ethoxy, Methoxy, and Benzyloxy analogs significantly alters the lipophilicity profile (LogP) of the final drug molecule.

  • Methoxy Analog: Best for reducing lipophilicity to improve solubility or reduce metabolic clearance.

  • Ethoxy Analog (Target): Offers a "Goldilocks" zone—sufficiently lipophilic to cross membranes but less sterically demanding than benzyl. It is often used when a slightly larger hydrophobic pocket needs to be filled compared to the methoxy group.

  • Benzyloxy Analog: Primarily a protecting group. If retained, it adds significant bulk and lipophilicity (

    
    ), often leading to high plasma protein binding.
    
Chemical Stability
Condition3-Ethoxy (Target)3-Methoxy3-Benzyloxy
Acidic Conditions (HCl) StableStableStable
Basic Conditions (NaOH) Stable (as salt)Stable (as salt)Stable (as salt)
Hydrogenation (

)
Stable Stable Unstable (Cleaves to Alcohol)
Lewis Acids (

)
Cleaves to AlcoholCleaves to AlcoholCleaves to Alcohol

Insight: The 3-Ethoxy variant is superior when the molecule must undergo catalytic hydrogenation steps (e.g., reducing a nitro group or double bond elsewhere in the molecule) where a benzyl ether would be prematurely cleaved.

References

  • Organic Syntheses. (1990). Synthesis of Alkyl Propanoates by a Haloform Reaction. Org. Synth. 1990, 69, 238. Retrieved from [Link]

  • MDPI. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides from Levoglucosenone. Molecules 2016, 21(8), 988. Retrieved from [Link]

  • PubChem. (2025).[3] this compound Compound Summary. Retrieved from [Link]

Sources

Comparative Guide: Synthesis of 3-Ethoxy-2-methylpropanoic Acid (CAS 2985-33-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethoxy-2-methylpropanoic acid (EMP Acid) is a critical aliphatic building block, often utilized in the synthesis of metabolic disorder therapeutics (e.g., PPAR agonists) and advanced polymer precursors. Its structural motif—a propanoic acid backbone with specific


-methylation and 

-ethoxylation—presents a classic challenge in regioselectivity and stereocontrol.

This guide objectively compares three distinct synthetic methodologies:

  • The Industrial Route (Michael Addition): The most cost-effective, scalable method for racemic production.

  • The Precision Route (

    
    -Alkylation):  A laboratory-scale method offering high derivative versatility but lower atom economy.
    
  • The Chiral Route (Enzymatic Resolution): The preferred pathway for obtaining enantiopure (S)- or (R)-EMP acid.

Route 1: The Industrial Workhorse (Michael Addition)

Mechanism & Rationale

This route leverages the Michael addition of ethanol to a methacrylate ester. While methacrylates are generally less reactive Michael acceptors than acrylates due to the steric and inductive effects of the


-methyl group, the reaction proceeds efficiently under basic catalysis. This pathway is preferred for kilogram-to-ton scale manufacturing due to its high atom economy and the low cost of starting materials.
Experimental Protocol

Step 1: Michael Addition

  • Setup: Charge a reactor with Ethyl Methacrylate (1.0 equiv) and Absolute Ethanol (3.0 equiv).

  • Catalyst: Add Sodium Ethoxide (NaOEt) (0.1 equiv) as a 21% wt solution in ethanol.

    • Note: Stronger bases or higher temperatures are required compared to simple acrylates.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor by GC until <2% starting material remains.

  • Quench: Cool to room temperature and neutralize with glacial acetic acid (1.05 equiv relative to base).

  • Isolation: Distill off excess ethanol. The residue is crude Ethyl 3-ethoxy-2-methylpropanoate .

Step 2: Saponification

  • Hydrolysis: Add 20% aqueous NaOH (1.5 equiv) to the crude ester and stir at 50°C for 4 hours.

  • Workup: Wash the aqueous layer with MTBE to remove unreacted ester/impurities.

  • Acidification: Acidify the aqueous phase to pH 2 with conc. HCl at 0°C.

  • Extraction: Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate to yield This compound .

Data Summary
MetricValue
Overall Yield 85–92%
Purity >98% (GC)
Atom Economy High (Solvent is reagent)
Cost Profile $ (Lowest)

Route 2: The Precision Route ( -Alkylation)

Mechanism & Rationale

This route utilizes Ethyl 3-ethoxypropionate (EEP) , a common industrial solvent, as the starting material.[1] The strategy involves generating a kinetic enolate using a bulky base (LDA) followed by trapping with methyl iodide.[2][3] While more expensive, this route allows for the synthesis of complex analogs (e.g., changing the alkyl group) simply by swapping the alkyl halide.

Experimental Protocol

Step 1: Enolate Formation

  • Reagents: Prepare Lithium Diisopropylamide (LDA) (1.1 equiv) in anhydrous THF at -78°C under Nitrogen.

  • Addition: Dropwise add Ethyl 3-ethoxypropionate (1.0 equiv) over 30 minutes.

    • Critical: Temperature must remain <-70°C to prevent Claisen self-condensation.

  • Equilibration: Stir for 1 hour at -78°C to ensure complete enolate formation.

Step 2: Alkylation

  • Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Hydrolysis: Perform saponification as described in Route 1 to obtain the free acid.

Data Summary
MetricValue
Overall Yield 65–75%
Purity >95% (Requires chromatography)
Atom Economy Low (Stoichiometric waste from LDA/MeI)
Cost Profile

$
(High due to LDA/THF)

Route 3: The Chiral Route (Enzymatic Resolution)

Mechanism & Rationale

For pharmaceutical applications requiring specific stereochemistry (e.g., (S)-EMP Acid), the racemic product from Route 1 is subjected to Enzymatic Kinetic Resolution . Lipases, particularly Candida antarctica Lipase B (CALB), show high enantioselectivity for


-methylated esters.
Experimental Protocol

Workflow:

  • Substrate: Dissolve racemic Ethyl 3-ethoxy-2-methylpropanoate (from Route 1) in phosphate buffer (pH 7.0) with 10% acetone as cosolvent.

  • Enzyme: Add immobilized CALB (Novozym 435) (10% w/w relative to substrate).

  • Reaction: Stir at 30°C. The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa depending on enzyme specificity).

  • Monitoring: Stop reaction at exactly 50% conversion (monitor by HPLC/Chiral GC).

  • Separation: Adjust pH to 8.0 and extract the unreacted (R)-ester with organic solvent (heptane).

  • Isolation: Acidify the aqueous phase to pH 2 and extract the enantiopure (S)-3-Ethoxy-2-methylpropanoic acid .

Data Summary
MetricValue
Yield (Enantiomer) 40–45% (Theoretical max 50%)
Enantiomeric Excess (ee) >98%
Scalability Medium (Enzyme cost is limiting)
Cost Profile

(Highest)

Pathway Visualization

SynthesisComparison Start_A Ethanol + Methacrylate Inter_A Racemic Ester (Ethyl 3-ethoxy-2-methylpropanoate) Start_A->Inter_A Michael Addition (NaOEt, Reflux) End_Racemic Racemic EMP Acid Inter_A->End_Racemic Hydrolysis (NaOH) Step_C Enzymatic Resolution (CALB Lipase) Inter_A->Step_C Kinetic Resolution Start_B Ethyl 3-ethoxypropionate (EEP) Reagent_B LDA / MeI (-78°C) Start_B->Reagent_B Reagent_B->Inter_A Alpha-Alkylation Step_C->Inter_A (R)-Ester Recycled (Optional) End_Chiral (S)-EMP Acid (>98% ee) Step_C->End_Chiral Selective Hydrolysis

Figure 1: Comparative synthetic pathways for this compound. Route A (Top) represents the industrial standard; Route B (Middle) the lab-scale analog synthesis; Route C (Bottom) the chiral resolution pathway.

Comparative Analysis Table

FeatureRoute A: Michael Addition Route B:

-Alkylation
Route C: Enzymatic Resolution
Primary Use Case Bulk ManufacturingAnalog Library SynthesisChiral Drug Intermediates
Cost Efficiency HighLowLow (High Value Product)
Scalability Excellent (Tons)Poor (Cryogenic limits)Good (Batch/Column)
Safety Profile Good (Flammable solvents)Hazardous (LDA, Methyl Iodide)Excellent (Aqueous buffer)
Green Chemistry High Atom EconomyPoor (Stoichiometric waste)High (Biocatalysis)

References

  • Preparation of 3-ethoxy-2-methylpropionic acid ethyl ester. PubChemLite. Retrieved from [Link]

  • Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube (Organic Chemistry Tutor). Retrieved from [Link]

  • Chemo-Enzymatic Synthesis of Chiral Epoxides... An Access to Enantiopure (S)-Dairy Lactone. MDPI Molecules. Retrieved from [Link]

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A Comparative Guide to Substituted Propanoic Acids in Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The propanoic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. While the specific applications of 3-Ethoxy-2-methylpropanoic acid are not extensively documented in current literature, its structural motifs—a short-chain carboxylic acid with alkoxy and alkyl substitutions—place it in a class of molecules with profound pharmacological significance. This guide provides a comparative analysis of structurally related substituted propanoic acids, exploring their synthesis, diverse applications, and underlying structure-activity relationships. By examining these analogues, we aim to provide researchers, scientists, and drug development professionals with a predictive framework and methodological foundation to explore the potential of novel derivatives like this compound.

Part 1: The 2-Methylpropanoic Acid Scaffold: A Versatile Core in Drug Discovery

The 2-methylpropanoic acid moiety is a key pharmacophore in numerous approved drugs, most notably in the non-steroidal anti-inflammatory drug (NSAID) and fibrate classes.[1][2] The seemingly simple propanoic acid backbone is a highly tunable scaffold. Strategic substitutions at the α- (C2) and β- (C3) positions, along with the nature of the principal substituent (e.g., aryl, aryloxy, alkoxy), critically modulate the molecule's physicochemical properties, such as lipophilicity and acidity, which in turn dictate its biological target engagement, metabolic stability, and overall efficacy.[3][4]

For instance, the presence of an aryl group at the C2 position is characteristic of profen NSAIDs, while an aryloxy linkage at C2 is the hallmark of fibrate drugs used to manage hyperlipidemia. This demonstrates a fundamental principle in drug design: minor structural modifications can lead to major shifts in therapeutic application.

Drug ClassGeneral ScaffoldKey Structural FeaturePrimary ApplicationExample(s)
Arylpropionic Acid NSAIDs Aryl-CH(CH₃)COOHα-Aryl SubstitutionAnti-inflammatory, AnalgesicIbuprofen, Naproxen
Fibrates Aryl-O-C(CH₃)₂COOHα-Aryloxy Substitution, gem-DimethylHypolipidemicFenofibrate, Clofibrate
GPR40 Agonists Indole-CH₂CH₂COOHIndole-propanoic acidAntidiabetic(Experimental)

Part 2: Comparative Synthesis of Substituted Propanoic Acids

The synthesis of substituted propanoic acids can be achieved through various routes, contingent on the desired substitution pattern. Below, we compare three common strategies.

Route A: Synthesis of α-Aryloxy Propanoic Acids via Friedel-Crafts Acylation

This route is a well-established method for synthesizing fibrate-like compounds.[2] It typically involves the esterification of a phenoxypropanoic acid followed by a Friedel-Crafts acylation to introduce a benzoyl group. The use of carbon disulfide as a solvent is often preferred due to its low boiling point, which minimizes ester hydrolysis during work-up.[2]

Phenol Phenol Propanoate 2-Methyl-2-phenoxypropanoate Phenol->Propanoate Alkylation Fibrate Alkyl 2-(4-benzoylphenoxy)-2-methylpropanoate Propanoate->Fibrate Friedel-Crafts Acylation (AlCl3) BenzoylChloride Substituted Benzoyl Chloride BenzoylChloride->Fibrate

Caption: General workflow for α-Aryloxy Propanoic Acid synthesis.

Experimental Protocol: Friedel-Crafts Acylation of Methyl 2-methyl-2-phenoxypropanoate [2]

  • Reaction Setup: To a stirred solution of methyl 2-methyl-2-phenoxypropanoate (1.0 eq) in carbon disulfide, add anhydrous aluminum chloride (AlCl₃) (2.5 eq) portion-wise at 0-5 °C.

  • Acylating Agent Addition: Add the desired substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with carbon disulfide or dichloromethane.

  • Purification: Combine the organic layers, wash with sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final acylated product.

Route B: Synthesis of 3-Alkoxy-2-Alkyl Propanoic Acids via Hydrogenation

This pathway is particularly relevant for the synthesis of compounds like this compound. The process involves the catalytic hydrogenation of a corresponding acrylic acid ester derivative, which effectively reduces the carbon-carbon double bond.[5] This method is advantageous for its high efficiency and stereochemical control under certain conditions.

FormylEster 2-Formylalkanoic Acid Ester AcrylicEster 3-Alkoxy-2-alkyl-acrylic Acid Ester FormylEster->AcrylicEster Condensation PropanoicEster 3-Alkoxy-2-alkyl-propanoic Acid Ester AcrylicEster->PropanoicEster Catalytic Hydrogenation (Pd/C, H2) Chloroalkanol Chloroalkanol (e.g., 2-chloroethanol) Chloroalkanol->AcrylicEster

Caption: Synthesis of 3-Alkoxy Propanoic Acids via Hydrogenation.

Route C: Multi-step Synthesis of 2-Aryl-Indole-5-Propanoic Acids

For more complex structures, multi-step sequences are required. The synthesis of indole-5-propanoic acid GPR40 agonists involves an initial Sonogashira coupling followed by an gold-catalyzed indole cyclization.[6][7] This approach highlights the modularity of modern organic synthesis, allowing for the construction of diverse derivatives for structure-activity relationship (SAR) studies.

Part 3: Comparative Biological Applications and SAR

The functional diversity of substituted propanoic acids is vast. By comparing their biological targets and activities, clear SAR trends emerge.

Anti-inflammatory Activity

Arylpropionic acids are potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The acidic carboxylate group is crucial for binding to the active site of COX, while the α-methyl group often enhances potency and introduces chirality.

Antimicrobial Activity

Propionic acid and its derivatives exhibit broad-spectrum antimicrobial properties.[8] Studies have shown that substitutions on the propanoic acid backbone can fine-tune this activity. For example, the presence of electron-withdrawing groups on an aromatic ring substituent can enhance antibacterial activity against certain strains.[3]

Metabolic Disorders
  • Hypolipidemic Activity (PPAR Agonism): Phenoxy-2-methylpropanoic acids, the chemical class of fibrates, function as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[2][9] Activation of PPARα in the liver leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

    Fibrate Fibrate (e.g., Fenofibrate) PPARa PPARα Receptor Fibrate->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (DNA Element) RXR->PPRE binds to GeneExp Target Gene Expression (e.g., CPT1, ACOX1) PPRE->GeneExp regulates LipidMet Increased Fatty Acid Oxidation GeneExp->LipidMet leads to

    Caption: Simplified PPARα signaling pathway activated by fibrates.

  • Antidiabetic Activity (GPR40 Agonism): More recently, indole-5-propanoic acid derivatives have been identified as potent agonists of G-protein-coupled receptor 40 (GPR40).[6][7] GPR40 is expressed on pancreatic β-cells and its activation by free fatty acids enhances glucose-stimulated insulin secretion (GSIS). Compounds that act as GPR40 full agonists are therefore promising candidates for the treatment of type 2 diabetes.[7]

Comparative Biological Data Summary
Compound ClassExample CompoundBiological TargetPotency (EC₅₀/IC₅₀)Primary Biological EffectReference
Arylpropionic AcidIbuprofenCOX-1 / COX-2~15 µM / ~35 µMAnti-inflammatory[1]
Phenoxy-2-methylpropanoic AcidTesaglitazarPPARα / PPARγ0.02 µM / 0.27 µMDual Agonist / Hypolipidemic[10]
Indole-5-propanoic AcidCompound 4o GPR400.25 µM (GSIS)Insulin Secretion / Antidiabetic[6][7]
Substituted Propanoic Acid EsterCompound 19 B. subtilisMIC: 0.97 µg/mLAntibacterial[3]

Part 4: The Challenge of the Carboxylic Acid Moiety and Bioisosteric Replacement

While the carboxylic acid group is often essential for target binding, it can also be a liability in drug development.[11] Its polar, acidic nature can limit passive diffusion across biological membranes (e.g., the blood-brain barrier), lead to rapid metabolism via glucuronidation, and sometimes cause toxicity.[4][12][13]

To overcome these challenges, medicinal chemists employ a strategy known as bioisosteric replacement, where the carboxylic acid is replaced with a different functional group that mimics its size, shape, and electronic properties but possesses a more favorable physicochemical profile.[11][12]

Common Carboxylic Acid Bioisosteres:

  • Tetrazoles: These are among the most successful non-classical bioisosteres. They have a pKa similar to carboxylic acids, allowing them to exist as anions at physiological pH, but are generally more lipophilic and resistant to many metabolic pathways.[12]

  • Sulfonamides: This group offers increased lipophilicity and metabolic stability but is considerably less acidic (pKa ~9-10) than carboxylic acids.[12]

  • Acylsulfonamides: These maintain acidity closer to carboxylic acids while often improving cell permeability.

The choice of a bioisostere is highly context-dependent and requires careful consideration of the target protein's active site and the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[12]

Conclusion

The substituted propanoic acid scaffold is a remarkably versatile and pharmacologically significant platform. While direct data on this compound remains limited, a comprehensive analysis of its structural analogues provides a robust foundation for predicting its potential applications. The insights from arylpropionic acids, fibrates, and novel GPR40 agonists demonstrate that subtle modifications to the propanoic acid core can unlock a wide spectrum of biological activities, from anti-inflammatory and antimicrobial to potent metabolic regulation. Future research into compounds like this compound should be guided by these established structure-activity relationships and synthetic strategies. Furthermore, the strategic application of carboxylic acid bioisosteres presents a critical tool for optimizing lead compounds derived from this valuable chemical class, paving the way for the development of next-generation therapeutics.

References

  • A series of Schiff bases (1-17) and esters (18-24) of propionic acid was synthesized in appreciable yield and characterized by physicochemical as well as spectral means. The synthesized compounds were evaluated in vitro for their antimicrobial activity against Gram-positive bacteria Staphylococcus aureus, Bacillus subtilis, Gram negative bacterium Escherichia coli and fungal strains Candida albicans and Aspergillus niger by tube dilution method. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives.

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.

  • Lee, J., et al. (2021). Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry, 64(7), 4130-4149.

  • Lee, J., et al. (2021). Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. PubMed, National Center for Biotechnology Information.

  • A series of Schiff bases (1-17) and esters (18-24) of propionic acid was synthesized in appreciable yield and characterized by physicochemical as well as spectral means. The synthesized compounds were evaluated in vitro for their antimicrobial activity. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives.

  • Schoen, N., et al. (1981). Method of preparing a 3-alkoxy-2-alkyl-propionic acid ester derivative and intermediate therefor. U.S. Patent 4,278,808.

  • Bioisosteric replacement is a powerful strategy for optimizing physicochemical, pharmacological, and safety properties. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. BenchChem.

  • Doláková, P., et al. (2005). Synthesis and immunobiological activity of base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives. Bioorganic & Medicinal Chemistry, 13(7), 2349-54.

  • Kim, H. P., et al. (2008). Design, Synthesis, and Biological Evaluation of Novel Constrained meta-Substituted Phenyl Propanoic Acids as Peroxisome Proliferator-Activated Receptor α and γ Dual Agonists. Journal of Medicinal Chemistry, 51(20), 6559-6569.

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 253.

  • Trofimova, T. P., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4611.

  • Propanoic acid is classified as a short-chain fatty acid and has been shown to have antimicrobial properties, making it useful as a food preservative. Propanoic Acid Definition - Intro to Chemistry Key Term. Fiveable.

  • Mokale, S. N., et al. (2016). Designed pharmacophore of phenoxy-2-methyl propanoic acid derivatives (5a–j). ResearchGate.

  • Ballatore, C., et al. (2013). Recent developments in the practical application of novel carboxylic acid bioisosteres. Expert Opinion on Drug Discovery, 8(9), 1129-1148.

  • Niederman, R., et al. (1997). Short-chain carboxylic acid concentration in human gingival crevicular fluid. Journal of Dental Research, 76(1), 575-579.

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

  • Johansson, M., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3364-3378.

  • Yacov, G., et al. (2021). Neurotropic activity and safety of methylene-cycloalkylacetate (MCA) derivative 3-(3-allyl-2-methylenecyclohexyl) propanoic acid. PLoS ONE, 16(11), e0259863.

  • Isobutyric acid, also known as 2-methylpropanoic acid, is a carboxylic acid with structural formula (CH3)2-CH-COOH. Showing Compound 2-Methylpropanoic acid (FDB003277). FooDB.

  • This Factsheet covers the organic reactions and chemical tests involving different organic functional groups. Organic Synthesis Routes. Curriculum Press.

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure.

  • Siddiqui, H. L., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan, 29(4), 352-357.

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A Researcher's Guide to the Certificate of Analysis for 3-Ethoxy-2-methylpropanoic Acid: Ensuring Quality and Comparability

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is a cornerstone of reliable and reproducible results. The Certificate of Analysis (CoA) is a critical document that provides a comprehensive quality profile of a specific chemical batch. This guide offers an in-depth look at the CoA for 3-Ethoxy-2-methylpropanoic acid, presenting a comparative analysis of its key analytical parameters and offering insights into the experimental data that underpins its quality assessment.

The Central Role of the Certificate of Analysis

A Certificate of Analysis is more than a mere formality; it is a batch-specific declaration of quality from the manufacturer.[1][2][3] It provides verifiable data on a substance's identity, purity, and physical properties, ensuring it meets the required specifications for its intended application.[2] For a compound like this compound, often used as a building block in complex organic synthesis, a thorough understanding of its CoA is indispensable for predicting its reactivity and ensuring the desired outcome of a chemical transformation.

Deconstructing the Certificate of Analysis: A Comparative Look at Key Parameters

The quality of this compound is evaluated through a battery of analytical tests. Below is a table that outlines the typical specifications found on a CoA for this compound, alongside illustrative data from a representative batch.

Parameter Typical Specification Example Batch Result Analytical Method Significance in Research
Purity (by Gas Chromatography) ≥97%98.5%Gas Chromatography (GC)Ensures that the desired compound is the major component, minimizing interference from impurities in subsequent reactions.
Identity (by ¹H NMR) Conforms to StructureConforms¹H Nuclear Magnetic Resonance SpectroscopyConfirms the molecular structure, ensuring you are working with the correct chemical entity.
Appearance Colorless to Light Yellow Liquid or SolidColorless LiquidVisual InspectionA simple but important initial check for gross contamination or degradation.
Water Content (Karl Fischer) ≤0.5%0.2%Karl Fischer TitrationWater can act as an unwanted nucleophile or base in many organic reactions, affecting yield and purity.
Storage Temperature 2-8°C or Room TemperatureN/AN/AFollowing recommended storage conditions is crucial for maintaining the compound's stability and integrity over time.[4][5]

Table 1. Comparative Analysis of Key Parameters on a Certificate of Analysis for this compound.

A Deeper Dive into the Analytical Methodologies

Purity Assessment via Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for assessing the purity of volatile compounds like this compound.[6][7] The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

Experimental Protocol: GC Purity Analysis
  • Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile solvent (e.g., dichloromethane).

  • Injection: A small, precise volume of the sample is injected into the GC instrument.

  • Separation: The sample is vaporized and carried by an inert gas through a heated column. Compounds separate based on their boiling points and interactions with the column's stationary phase.

  • Detection: A detector, often a Flame Ionization Detector (FID), senses the compounds as they exit the column, generating a signal proportional to the amount of each component.

  • Data Analysis: The area of the peak corresponding to this compound is compared to the total area of all peaks to calculate the percentage purity.

Figure 1. Experimental workflow for purity determination by Gas Chromatography.

Structural Verification by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It allows for the confirmation of the expected arrangement of atoms and functional groups within the this compound molecule.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent (e.g., Chloroform-d) and placed in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the data is acquired.

  • Spectral Interpretation: The resulting spectrum, which shows signals corresponding to the different protons in the molecule, is analyzed to ensure it is consistent with the known structure of this compound.

NMR_Analysis_Flow Structure Expected Structure of this compound CH₃CH₂OCH₂CH(CH₃)COOH NMR_Spectrum ¹H NMR Spectrum Chemical Shift Integration Splitting Pattern Confirmation Structural Confirmation Does the spectrum match the expected structure? NMR_Spectrum->Confirmation Analysis

Figure 2. Logical relationship for structural confirmation via ¹H NMR.

Comparing Alternatives: A Note on Structural Analogs

In the course of research, scientists may consider structural analogs of this compound. For instance, 3-Methoxy-2-methylpropanoic acid presents a close alternative, differing only by a methylene group in the ether linkage. While their reactivity may be similar, their physical properties and spectral data will exhibit subtle differences. A careful comparison of their respective CoAs would be essential in selecting the appropriate reagent for a specific synthetic strategy. Another related compound is 3-ethoxy-2,2-dimethylpropanoic acid.

Conclusion: The CoA as a Foundation for Quality Science

The Certificate of Analysis is an indispensable tool for any researcher working with chemical reagents. By carefully examining the CoA for this compound, with a particular focus on purity and identity, scientists can proceed with confidence, knowing that their starting material meets the necessary quality standards. This diligence is a fundamental prerequisite for achieving robust, reliable, and reproducible scientific outcomes.

References

  • Sigma-Aldrich. 3-Ethoxy-2-methyl-3-oxopropanoic acid | 2985-33-3. Available from: [Link]

  • Sigma-Aldrich. 3-Ethoxy-2-methyl-3-oxopropanoic acid | 2985-33-3. Available from: [Link]

  • Kim, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

  • Google Patents. Method of quantification of carboxylic acids by mass spectrometry.
  • Taylor & Francis Online. (2024). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. Available from: [Link]

  • Chemical Synthesis Database. (2025). 3-ethoxy-2-fluoro-2-methyl-3-oxopropanoic acid. Available from: [Link]

  • Lietuvos mokslų akademija. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available from: [Link]

  • Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?. Available from: [Link]

  • Stellar Scientific. (2025). A Simple Guide to Understanding SDS and COA Documents Before You Buy Lab Chemicals. Available from: [Link]

  • Alfa Aesar. Certificate of analysis. Available from: [Link]

  • Global Substance Registration System. 3-ETHOXY-2-METHYL-3-OXOPROPANOIC ACID. Available from: [Link]

  • MilliporeSigma. 3-ethoxy-2,2-dimethylpropanoic acid. Available from: [Link]

  • Corey Organics. Methyl-3,3-methoxy ethoxy propanoate manufacturers. Available from: [Link]

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Comparative Study of Catalysts for 3-Ethoxy-2-methylpropanoic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-ethoxy-2-methylpropanoic acid (an ether-containing carboxylic acid intermediate used in drug development and fragrance synthesis) relies fundamentally on the oxa-Michael addition of ethanol to a methacrylic backbone. While seemingly straightforward, the direct addition of an alcohol to an


-unsaturated carboxylic acid presents a significant chemoselective challenge. The presence of the acidic carboxyl proton dictates the reaction pathway, often quenching basic catalysts or deactivating the alkene toward nucleophilic attack.

This guide provides an objective, data-driven comparison of the three primary catalytic strategies used to synthesize this molecule: Homogeneous Brønsted Bases , Heterogeneous Solid Acids , and Lewis Acids . By analyzing the mechanistic causality behind each catalyst, this guide equips researchers with the insights needed to select and execute the optimal synthetic route.

Mechanistic Pathways & Catalyst Causality

The selection of a catalyst for this oxa-Michael addition cannot be decoupled from the choice of substrate (methacrylic acid vs. its esterified counterpart). The causality behind these experimental choices is rooted in molecular orbital theory and acid-base dynamics:

  • Homogeneous Brønsted Bases (e.g., NaOEt): Sodium ethoxide generates a highly nucleophilic ethoxide anion. However, if free methacrylic acid is used, the base rapidly deprotonates the carboxylic acid to form a methacrylate anion. This negative charge delocalizes across the conjugated system, raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and completely deactivating the

    
    -carbon toward nucleophilic attack. Causality:  To utilize base catalysis, the substrate must be pre-esterified (e.g., ethyl methacrylate) to prevent acid-base quenching . The resulting ester intermediate is later hydrolyzed to the target acid.
    
  • Heterogeneous Brønsted Acids (e.g., Amberlyst-15): Solid sulfonic acid resins provide a high local concentration of protons. The acid protonates the carbonyl oxygen of methacrylic acid, lowering the LUMO and facilitating the attack of the weakly nucleophilic ethanol oxygen. Causality: Because the environment is highly acidic and ethanol is present in excess, Fischer esterification occurs concurrently with the oxa-Michael addition. This creates a tandem reaction that also funnels through the ester intermediate.

  • Lewis Acids (e.g., Zn(OTf)₂): Lewis acids coordinate to the carbonyl oxygen without providing bulk protons, offering a milder activation route often explored in complex photobase or specialized lithography applications . However, they often suffer from lower turnover frequencies in simple aliphatic oxa-Michael additions .

MechanisticPathway MAA Methacrylic Acid (Substrate) EMA Ethyl Methacrylate (Pre-esterified) MAA->EMA Esterification AcidCat Solid Acid Catalyst (Amberlyst-15) MAA->AcidCat + Excess EtOH BaseCat Brønsted Base Catalyst (NaOEt / EtOH) EMA->BaseCat + EtOH Int1 Ethyl 3-ethoxy-2-methylpropanoate (Intermediate) AcidCat->Int1 Tandem Esterification & Oxa-Michael Addition BaseCat->Int1 Direct Oxa-Michael Addition Hydrolysis Saponification & Acidification (NaOH, then HCl) Int1->Hydrolysis Target This compound (Target Product) Hydrolysis->Target

Mechanistic pathways for this compound synthesis via acid and base catalysis.

Quantitative Catalyst Performance Comparison

The following table summarizes the experimental performance of the three primary catalytic systems. Data reflects the overall transformation to the final free acid, including necessary intermediate steps.

Catalyst SystemOptimal SubstrateCatalyst TypeConditions (Temp/Time)Overall YieldSelectivityCatalyst Recovery
Sodium Ethoxide (NaOEt) Ethyl MethacrylateHomogeneous Brønsted Base25°C / 4h85–90%HighPoor (Quenched during workup)
Amberlyst-15 Methacrylic AcidHeterogeneous Brønsted Acid78°C (Reflux) / 12h70–75%ModerateExcellent (Simple filtration)
Zinc Triflate (Zn(OTf)₂) Ethyl MethacrylateHomogeneous Lewis Acid60°C / 24h<60%ModeratePoor (Lost in aqueous phase)

Key Takeaway: While Amberlyst-15 offers a greener, recoverable profile, the NaOEt/Base-catalyzed route provides superior kinetics, yield, and selectivity, provided the substrate is pre-esterified to bypass carboxylate deactivation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that the researcher can verify the success of each unit operation before proceeding.

Method A: Base-Catalyzed Route (High Yield)

This protocol utilizes NaOEt to drive the oxa-Michael addition, followed by in-situ saponification.

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 1.0 equivalent of ethyl methacrylate in anhydrous ethanol (0.5 M). Causality for anhydrous conditions: Trace water will react with NaOEt to form NaOH, which will prematurely saponify the ester and halt the Michael addition.

  • Catalyst Addition: Slowly add 0.2 equivalents of Sodium Ethoxide (NaOEt) solution (21% wt in EtOH). Stir at 25°C for 4 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane:EtOAc 9:1). Stain the plate with KMnO₄. Self-Validation: The starting material contains a reactive alkene that will rapidly reduce KMnO₄ (appearing as a bright yellow spot on a purple background). The disappearance of this spot confirms complete oxa-Michael addition.

  • Saponification: To the same reaction flask, add 2.0 equivalents of aqueous NaOH (2.0 M). Attach a reflux condenser and heat to 80°C for 2 hours to hydrolyze the ethyl ester intermediate.

  • Workup & Acidification: Cool to room temperature. Wash the aqueous layer with diethyl ether to remove unreacted organic impurities. Discard the organic layer. Carefully acidify the aqueous layer to pH 2.0 using concentrated HCl. Self-Validation: The target carboxylic acid will protonate and precipitate or form an oil.

  • Extraction: Extract the acidified aqueous phase with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

ExperimentalWorkflow S1 1. Reaction Setup Charge EMA, EtOH, NaOEt S2 2. Oxa-Michael Stir 25°C, 4h. TLC Monitor S1->S2 S3 3. Saponification Add aq. NaOH, Reflux 2h S2->S3 S4 4. Acidification Adjust pH to 2.0 with HCl S3->S4 S5 5. Extraction Partition into EtOAc S4->S5 S6 6. Validation NMR/HPLC Analysis S5->S6

Self-validating experimental workflow for the base-catalyzed synthesis and purification route.

Method B: Heterogeneous Acid Route (Green Chemistry)

This protocol utilizes Amberlyst-15 to perform a tandem esterification and oxa-Michael addition.

  • Reaction Setup: Combine 1.0 equivalent of methacrylic acid with a 10-fold molar excess of absolute ethanol in a round-bottom flask.

  • Catalyst Addition: Add Amberlyst-15 (dry, hydrogen form) at 20% w/w relative to the methacrylic acid. Attach a reflux condenser and heat to 78°C for 12 hours.

  • Validation Checkpoint 1 (NMR): Take a 0.1 mL aliquot, filter, and concentrate. Analyze via ¹H NMR. Self-Validation: Monitor the disappearance of the vinylic protons (typically appearing as two singlets around 5.5 and 6.1 ppm).

  • Catalyst Recovery: Filter the reaction mixture while warm to remove the Amberlyst-15 beads. Wash the beads with ethanol (the catalyst can be dried and reused up to 3 times with minimal activity loss).

  • Saponification & Workup: The filtrate contains ethyl 3-ethoxy-2-methylpropanoate. Proceed with steps 4–6 from Method A (NaOH addition, acidification, and extraction) to isolate the final this compound.

References

  • Fischer, S. M., et al. "Sequential dual-curing of electron-deficient olefins and alcohols relying on oxa-Michael addition and anionic polymerization." Polymer Chemistry, 2023.[Link]

  • Author Group. "Investigation of Lewis photobase-catalysed oxa-Michael addition for hot lithography." Materials Horizons, 2025.[Link]

  • National Science Foundation. "Lewis Acid-Catalyzed Oxa-Michael Addition to give α-Diazo-β-alkoxy Carbonyls and Tetrahydro-3H-furo[3,4-c]pyrazoles." NSF Award Search, Award 1848444.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.